Bendamustine Hydrochloride
Description
Historical Context of Bendamustine (B91647) Hydrochloride Development and Early Investigations
Bendamustine was first synthesized in 1963 in the former German Democratic Republic (East Germany) at the Institute for Microbiology and Experimental Therapy in Jena. personalizedmedonc.comtheoncologynurse.com The intention behind its creation was to develop a nitrogen mustard compound with potentially lower toxicity and at least equivalent efficacy to existing alkylating agents. nih.gov For several decades, its use was confined to East Germany, where researchers explored its utility in treating a range of cancers, including chronic lymphocytic leukemia (CLL), Hodgkin's disease, non-Hodgkin's lymphoma (NHL), multiple myeloma (MM), and lung cancer. wikipedia.orgpersonalizedmedonc.com
The first clinical application of bendamustine was in the treatment of multiple myeloma in 1969. personalizedmedonc.com However, it was not until after the reunification of Germany in the 1990s that bendamustine began to be studied more systematically in broader clinical trials. personalizedmedonc.com This new era of investigation eventually led to its first marketing approval in Germany. wikipedia.org The development of bendamustine in the United States commenced in the early 2000s, culminating in its approval by the Food and Drug Administration (FDA) in March 2008 for the treatment of chronic lymphocytic leukemia. wikipedia.orgpersonalizedmedonc.com This was followed by an additional FDA approval in October 2008 for its use in patients with indolent B-cell non-Hodgkin's lymphoma whose disease had progressed during or shortly after treatment with rituximab-containing regimens. wikipedia.orgpersonalizedmedonc.com
Unique Pharmacological Profile of Bendamustine Hydrochloride
The enduring interest in bendamustine stems from its distinctive chemical structure and multifaceted mechanism of action, which set it apart from other chemotherapy agents.
Dual Mechanism Conceptualization
This compound is conceptualized as a hybrid compound, possessing both alkylating and purine (B94841) analogue-like properties. patsnap.comaacrjournals.orgnih.gov This bifunctional nature is attributed to its unique structure, which incorporates a mechlorethamine (B1211372) (nitrogen mustard) group, a benzimidazole (B57391) ring, and a butyric acid substituent. personalizedmedonc.comtheoncologynurse.com The nitrogen mustard group is responsible for its alkylating activity, similar to that of other agents in its class. personalizedmedonc.compatsnap.com This allows it to form covalent bonds with DNA, leading to the creation of DNA cross-links that interfere with DNA replication and transcription in cancer cells. patsnap.com
The benzimidazole ring, which is structurally similar to purine analogues, is thought to contribute antimetabolite properties. nih.govresearchgate.net While the exact contribution of this purine-like moiety is still under investigation, it is believed to play a role in the drug's unique activity profile. personalizedmedonc.comresearchgate.net This dual mechanism allows bendamustine to induce cell death through various pathways, including the activation of DNA damage stress responses, inhibition of mitotic checkpoints, and induction of mitotic catastrophe, a form of cell death that occurs during mitosis. patsnap.comaacrjournals.org
Distinction from Classical Alkylating Agents and Purine Analogues
Bendamustine's mechanism of action shows clear distinctions from both classical alkylating agents and purine analogues. Unlike many conventional alkylators, bendamustine has demonstrated activity in cancer cells that are resistant to other alkylating agents. aacrjournals.org The DNA damage caused by bendamustine, including single- and double-strand breaks, is reported to be more extensive and durable than that caused by agents like cyclophosphamide (B585) or carmustine (B1668450). aacrjournals.org Furthermore, bendamustine appears to activate a base excision DNA repair pathway, differing from the alkyltransferase-based repair mechanisms often associated with other alkylators. aacrjournals.org
While it shares structural similarities with purine analogues, the antimetabolite effects of bendamustine are not fully characterized in the same way as drugs like fludarabine (B1672870) or cladribine. personalizedmedonc.comnih.gov However, some studies suggest that its purine analogue-like properties may contribute to its ability to be incorporated into cells via nucleoside transporters. nih.govnih.gov This unique combination of actions results in a distinct pattern of cytotoxicity. aacrjournals.orgnih.gov
Evolution of this compound in Hematologic Malignancy Research
The research into bendamustine's role in hematologic malignancies has evolved significantly since its early use in East Germany. Initially investigated as a single agent, its efficacy in various blood cancers became increasingly evident. wikipedia.org Key areas of research have focused on its use in:
Chronic Lymphocytic Leukemia (CLL): Pivotal trials demonstrated the superiority of bendamustine over chlorambucil (B1668637) in previously untreated patients with CLL, leading to its FDA approval for this indication. jhoponline.comnih.gov
Non-Hodgkin's Lymphoma (NHL): Bendamustine has shown significant activity in patients with indolent B-cell NHL, particularly those whose disease is refractory to rituximab (B1143277). wikipedia.orgnih.gov Combination therapy with rituximab has proven to be highly effective. nih.gov
Multiple Myeloma (MM): Early use in East Germany and subsequent studies have confirmed its activity in multiple myeloma. wikipedia.orgpersonalizedmedonc.com
More recently, research has focused on combination therapies, pairing bendamustine with other novel agents to improve outcomes and overcome resistance. theoncologynurse.comtandfonline.com
Overview of Preclinical and Clinical Research Trajectory
The preclinical research on bendamustine has been crucial in elucidating its unique mechanisms. In vitro studies have highlighted its distinct pattern of cytotoxicity and its ability to induce apoptosis and mitotic catastrophe. nih.govaacrjournals.org These studies have also shown its synergistic effects when combined with other anticancer drugs, such as cytarabine (B982). nih.govaustinpublishinggroup.com
The clinical research trajectory of bendamustine began with early, less systematized studies in East Germany. personalizedmedonc.com Following German reunification, more rigorous phase I, II, and III clinical trials were initiated. personalizedmedonc.comnih.gov Phase I trials established the safety profile and recommended dose. nih.gov Subsequent phase II and III trials confirmed its efficacy in various hematologic malignancies, leading to regulatory approvals worldwide. jhoponline.comnih.govnih.gov Ongoing clinical trials continue to explore its use in new combinations and different types of cancer, including solid tumors. theoncologynurse.comcancer.gov
Table 1: Key Milestones in this compound Research
| Year | Milestone | Reference(s) |
|---|---|---|
| 1963 | First synthesized in East Germany | wikipedia.orgpersonalizedmedonc.com |
| 1969 | First used clinically to treat multiple myeloma | personalizedmedonc.com |
| 1990s | Systematic clinical trials begin after German reunification | personalizedmedonc.com |
| 2008 | FDA approves for chronic lymphocytic leukemia (March) | wikipedia.orgpersonalizedmedonc.com |
| 2008 | FDA approves for indolent B-cell non-Hodgkin's lymphoma (October) | wikipedia.orgpersonalizedmedonc.com |
| 2015 | FDA approves a rapid-infusion formulation | jhoponline.comdrugs.com |
Table 2: Investigated Malignancies for this compound
| Malignancy | Research Context | Reference(s) |
|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Frontline and relapsed/refractory treatment | wikipedia.orgjhoponline.comdovepress.com |
| Non-Hodgkin's Lymphoma (NHL) | Indolent, mantle cell, and aggressive subtypes | wikipedia.orgnih.govnih.gov |
| Multiple Myeloma (MM) | Early and ongoing investigations | wikipedia.orgpersonalizedmedonc.comtheoncologynurse.com |
| Hodgkin's Lymphoma | Investigated in relapsed/refractory settings | wikipedia.orgtheoncologynurse.com |
| Lung Cancer | Early investigations | wikipedia.orgnih.gov |
| Breast Cancer | Investigated in metastatic settings | aacrjournals.orgnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKUOZOLHMKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16506-27-7 (Parent) | |
| Record name | Bendamustine hydrochloride | |
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DSSTOX Substance ID |
DTXSID40188912 | |
| Record name | Bendamustine hydrochloride | |
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Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-75-7 | |
| Record name | Bendamustine hydrochloride | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |
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| Record name | Bendamustine hydrochloride | |
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| Record name | Bendamustine hydrochloride | |
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| Record name | Bendamustine hydrochloride | |
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| Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |
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| Record name | BENDAMUSTINE HYDROCHLORIDE | |
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Mechanistic Investigations of Bendamustine Hydrochloride Action
Molecular Interactions and DNA Damage Induction
Bendamustine's primary mode of action involves direct interaction with DNA, leading to a cascade of damaging events that overwhelm cellular repair mechanisms. This is initiated by its potent alkylating properties, which result in the formation of various DNA lesions.
Alkylation Properties and DNA Cross-linking
As a bifunctional alkylating agent, bendamustine (B91647) possesses two reactive chloroethyl groups. nih.gov These groups can form covalent bonds with electron-rich nucleophilic sites on DNA bases. nih.gov The process begins with the intramolecular cyclization of one of the chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then readily attacks nucleophilic centers in DNA, with a preference for the N7 position of guanine. aacrjournals.orgcuni.cznih.gov Following this initial monofunctional alkylation, the second chloroethyl group can undergo a similar reaction, leading to the formation of DNA cross-links. nih.gov
This alkylating activity is central to its cytotoxic effects, leading to the formation of both intrastrand and interstrand DNA cross-links. theoncologynurse.comdrugbank.com
Interstrand cross-links (ICLs) are formed when bendamustine covalently links opposing strands of the DNA double helix. nih.govtheoncologynurse.com These are highly cytotoxic lesions as they physically prevent the separation of the DNA strands, a critical step for both DNA replication and transcription. wikipedia.org Studies have shown that bendamustine is proficient at producing ICLs in tumor cells. aacrjournals.org A distinguishing feature of bendamustine-induced ICLs is their persistence. Research indicates that these cross-links peak approximately 8 hours after treatment and can persist for over 48 hours, even in cells that are capable of repairing ICLs formed by other alkylating agents like melphalan (B128) or cisplatin. aacrjournals.org This durability of DNA damage is a key aspect of bendamustine's potent cytotoxic activity. aacrjournals.org
Formation of DNA Double-Strand Breaks
The extensive DNA alkylation and cross-linking induced by bendamustine ultimately lead to the formation of DNA double-strand breaks (DSBs). theoncologynurse.comaacrjournals.org DSBs are among the most severe forms of DNA damage. amegroups.org Research has demonstrated that bendamustine induces more extensive and durable DSBs compared to other alkylating agents such as cyclophosphamide (B585), cisplatin, or carmustine (B1668450). aacrjournals.org The presence of DSBs can be quantified by measuring the phosphorylation of the histone variant H2AX (γH2AX), which forms foci at the sites of damage. amegroups.org Studies have shown a significant increase in γH2AX foci in cells treated with bendamustine, confirming the induction of DSBs. amegroups.orgresearchgate.net For instance, one study observed a mean of 1.29 γH2AX foci per cell after bendamustine treatment in peripheral blood mononuclear cells, compared to 0.04 in untreated cells. researchgate.net This extensive and persistent DNA damage triggers robust cellular responses.
Impact on DNA Replication Fidelity
The presence of bendamustine-induced DNA adducts and cross-links severely disrupts DNA replication. When the replication machinery encounters these lesions, it can stall, leading to replication fork collapse and the generation of DSBs. wikipedia.org This interference with DNA synthesis is a major contributor to the cytotoxic effects of the drug. Furthermore, bendamustine has been shown to induce a cell cycle arrest in the S phase, the phase during which DNA replication occurs. nih.govnih.gov This arrest prevents cells with damaged DNA from progressing through the cell cycle and dividing. While the primary impact is the inhibition of replication, the extensive damage and the cell's attempts to bypass the lesions can potentially compromise the fidelity of DNA replication, although this is a secondary effect to the overwhelming replicative stress.
Inhibition of RNA Transcription Processes
The formation of DNA cross-links by bendamustine also has a profound impact on RNA transcription. medscape.com By preventing the unwinding of the DNA template, these lesions physically block the passage of RNA polymerase, thereby inhibiting the synthesis of RNA. medscape.com This global shutdown of transcription affects the production of proteins essential for various cellular functions, including those required for cell survival and proliferation. Gene expression profiling studies have revealed that bendamustine downregulates the expression of genes involved in critical cellular processes, including DNA repair and mitotic checkpoints. nih.gov This transcriptional inhibition further cripples the cell's ability to cope with the induced DNA damage, amplifying the cytotoxic effect of the compound.
Compound Information
| Compound Name |
| Bendamustine hydrochloride |
| Melphalan |
| Cisplatin |
| Cyclophosphamide |
| Carmustine |
| Chlorambucil (B1668637) |
| Fludarabine (B1672870) |
| Gemcitabine |
| Etoposide |
| Doxorubicin (B1662922) |
| Rituximab (B1143277) |
| Bortezomib |
| Prednisone (B1679067) |
| Allopurinol (B61711) |
| Cytarabine (B982) |
| Pentostatin |
| Entinostat (B1683978) |
| Romidepsin |
| Belinostat |
| Procarbazine |
| Dacarbazine |
| Thiotepa |
| Busulfan |
| Lomustine |
| Streptozocin |
| Altretamine |
| Mitomycin C |
| Ifosfamide |
| Trofosfamide |
| Estramustine |
| Azathioprine |
| Mercaptopurine |
| Thioguanine |
| 5-fluorouracil |
Research Findings on Bendamustine's Mechanistic Actions
Table 1: Comparative Effects of Bendamustine and Other Alkylating Agents on DNA.
| Feature | Bendamustine | Other Alkylating Agents (e.g., Melphalan, Cyclophosphamide) |
|---|---|---|
| Primary DNA Lesion | Intrastrand and interstrand cross-links, primarily at N7 of guanine. aacrjournals.orgcuni.cz | Similar alkylation and cross-linking. |
| Durability of DNA Damage | Induces more extensive and significantly more durable DNA double-strand breaks. aacrjournals.org | DNA damage is generally repaired more efficiently. theoncologynurse.com |
| Persistence of Interstrand Cross-links (ICLs) | ICLs persist for over 48 hours. aacrjournals.org | ICLs are often repaired more rapidly in proficient cells. aacrjournals.org |
| Induced DNA Repair Pathway | Primarily activates the base excision repair (BER) pathway. nih.govtheoncologynurse.com | Often induce O-6-methylguanine-DNA methyltransferase and BER pathways. nih.gov |
Table 2: Cellular Responses to Bendamustine-Induced DNA Damage.
| Cellular Process | Effect of Bendamustine | Research Finding |
|---|---|---|
| Cell Cycle Progression | Induces S-phase and G2/M arrest. nih.govnih.gov | Prevents cells with damaged DNA from dividing. |
| Apoptosis | Activates p53-dependent and independent apoptotic pathways. pharmacology2000.com | Leads to programmed cell death even in cells with defective apoptotic pathways. |
| RNA Transcription | Inhibits global RNA synthesis. medscape.com | Downregulates genes involved in DNA repair and mitotic checkpoints. nih.gov |
| DNA Double-Strand Break (DSB) Formation | Significant increase in γH2AX foci. amegroups.orgresearchgate.net | A mean of 1.29 γH2AX foci/cell observed post-treatment vs 0.04 in controls. researchgate.net |
Cellular Responses and Cytotoxicity Pathways
This compound incites a multifaceted cytotoxic effect on malignant cells, primarily through the induction of extensive DNA damage that triggers a cascade of cellular responses. theoncologynurse.comcapes.gov.br These responses are centered on the dysregulation of the cell cycle and the activation of programmed cell death pathways. hematologyandoncology.netaacrjournals.org The unique chemical structure of bendamustine, which combines a nitrogen mustard alkylating group with a benzimidazole (B57391) ring, is thought to contribute to its distinct mechanisms of action compared to other alkylating agents. theoncologynurse.compatsnap.comnih.gov It actively targets both quiescent and dividing cells by creating durable interstrand and intrastrand DNA crosslinks, which are repaired less efficiently than damage caused by other alkylators. theoncologynurse.commdpi.com This persistent DNA damage activates stress responses, inhibits critical cellular processes, and ultimately leads to cell death through apoptosis or mitotic catastrophe. hematologyandoncology.netaacrjournals.org
A primary consequence of the DNA damage induced by bendamustine is the profound disruption of the cell cycle. patsnap.com The compound activates DNA damage checkpoints, leading to cell cycle arrest at various phases, which prevents the proliferation of cells with compromised genetic material. hematologyandoncology.netmdpi.com The specific phase of arrest and the ultimate fate of the cell appear to be dependent on the concentration of the drug and the cell type. aacrjournals.orgspandidos-publications.com
Bendamustine has been shown to effectively induce S-phase cell cycle arrest, particularly at higher concentrations. aacrjournals.orgcapes.gov.br This arrest is a direct consequence of the cell's inability to replicate its damaged DNA. patsnap.com Research on HeLa cells demonstrated a clear dose-dependent effect, where a higher concentration (200 µM) of bendamustine arrested cells in the S phase, an effect comparable to the antimetabolite gemcitabine. aacrjournals.orgcapes.gov.br This high-dose-induced S-phase arrest often leads to severe mitotic complications and subsequent cell death. aacrjournals.org
Studies in various lymphoid malignancy cell lines have corroborated these findings, showing that bendamustine induces a late S-phase arrest. plos.org This action is notably more rapid than that of other alkylating agents like cyclophosphamide and chlorambucil, leading to faster subsequent apoptosis. plos.org The induction of a sustained S-phase arrest is considered a key aspect of its cytotoxic mechanism, and this phenomenon is observed across a range of cancer cell lines. google.com If cells arrested in the S phase are forced to enter mitosis, for instance by inhibiting the Chk1 checkpoint, they exhibit highly aberrant mitotic figures and fragmented chromatin, a state described as 'mitosis with unreplicated genomes' (MUGs), which overwhelmingly leads to death during mitosis. aacrjournals.org
At lower concentrations, bendamustine predominantly causes a transient arrest in the G2 phase of the cell cycle. aacrjournals.orgspandidos-publications.comcapes.gov.br This G2 block allows the cell time to repair the DNA damage before proceeding into mitosis. spandidos-publications.comresearchgate.net In HeLa cells, low-dose bendamustine (50 µM) resulted in a G2 block similar to that caused by the alkylating agent MMS. aacrjournals.org In these instances, if the DNA damage is successfully repaired, cells can resume the cell cycle and divide normally. capes.gov.brresearchgate.net
The molecular mechanisms governing this G2 arrest involve the activation of the Ataxia Telangiectasia Mutated (ATM) protein, a primary sensor of DNA double-strand breaks. In myeloma cells, bendamustine-induced G2 arrest is mediated through the ATM-Chk2-Cdc2 pathway. nih.govspandidos-publications.com In natural killer/T-cell lymphoma (NKTCL) cells, the G2/M arrest is characterized by the activation of the DNA damage response (DDR) pathway, leading to the upregulation of phosphorylated p53 and the inhibition of mitotic entry proteins. nih.gov
| Concentration | Cell Cycle Phase of Arrest | Associated Molecular Events | Cellular Outcome | Reference |
|---|---|---|---|---|
| Low (e.g., 50 µM in HeLa cells) | G2 Phase | Activation of ATM-Chk2-Cdc2 pathway | Transient arrest; cells may repair DNA and divide normally | aacrjournals.orgspandidos-publications.comcapes.gov.br |
| High (e.g., 200 µM in HeLa cells) | S Phase | Induction of irreparable DNA damage | Aberrant mitosis, mitotic catastrophe, and cell death | aacrjournals.orgcapes.gov.brplos.org |
Beyond inducing cell cycle arrest, bendamustine also disrupts the normal progression of mitosis by inhibiting key mitotic checkpoint proteins. theoncologynurse.comhematologyandoncology.netaacrjournals.org This inhibition, coupled with the extensive DNA damage it causes, is a potent trigger for mitotic catastrophe, a form of cell death occurring during mitosis. capes.gov.br
Research has identified that bendamustine treatment leads to the downregulation of several crucial mitosis-related genes. bpsbioscience.commedscape.com These include:
Polo-like kinase 1 (PLK1): A critical regulator of multiple mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. nih.gov
Aurora kinase A: An enzyme essential for centrosome separation and the establishment of a bipolar spindle. nih.gov
Cyclin B1: A regulatory protein that complexes with CDK1 to form the maturation-promoting factor (MPF), which drives the cell's entry into mitosis. nih.gov
In studies on NKTCL cells, bendamustine-induced G2/M arrest was directly linked to the downregulation of Cyclin B1 expression and the modulation of cdc2 and cdc25c phosphorylation, which are downstream targets in the mitotic entry pathway. nih.gov By inhibiting these checkpoints, bendamustine ensures that cells with damaged DNA cannot successfully complete mitosis, leading to their elimination. bpsbioscience.com
The ultimate cytotoxic outcome of bendamustine treatment is the induction of programmed cell death. The compound is proficient at activating multiple cell death pathways, which allows it to be effective even in cancer cells that have developed resistance to agents that rely on a single mechanism. hematologyandoncology.netpatsnap.com
Bendamustine is a potent inducer of apoptosis, primarily through the intrinsic, or mitochondrial, pathway. patsnap.compublisherspanel.comresearchgate.net This pathway is initiated by internal cellular stress, such as the extensive DNA damage caused by bendamustine. theoncologynurse.com
Key events in bendamustine-induced intrinsic apoptosis include:
Activation of p53: The p53 tumor suppressor protein is activated in response to DNA damage. publisherspanel.com
Upregulation of Pro-Apoptotic Proteins: Activated p53 transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as PUMA (p53 upregulated modulator of apoptosis) and BAX. publisherspanel.comresearchgate.net Studies in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) cells also show upregulation of NOXA. dntb.gov.ua
Mitochondrial Disruption: These proteins lead to a loss of the mitochondrial transmembrane potential (Δψm) and the release of apoptogenic factors like cytochrome c. publisherspanel.comdntb.gov.ua
Caspase Activation: Cytochrome c release triggers the activation of a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3. publisherspanel.comresearchgate.net This cascade dismantles the cell, leading to its death.
Evidence also suggests the involvement of the extrinsic, or death receptor, pathway, as indicated by the activation of caspase-8 in some studies. publisherspanel.comresearchgate.net A significant feature of bendamustine is its ability to induce apoptosis irrespective of the p53 mutational status in certain cancers like CLL and MCL, highlighting its robust cytotoxic activity. dntb.gov.ua
| Pathway | Key Protein | Function/Role in Apoptosis | Reference |
|---|---|---|---|
| Intrinsic (Mitochondrial) | p53 | Activated by DNA damage; upregulates pro-apoptotic proteins | publisherspanel.com |
| PUMA, BAX, NOXA | Pro-apoptotic Bcl-2 family members that permeabilize mitochondria | publisherspanel.comresearchgate.netdntb.gov.ua | |
| Caspase-9 | Initiator caspase activated by mitochondrial protein release | nih.govpublisherspanel.com | |
| Caspase-3 | Executioner caspase that dismantles the cell | nih.govbpsbioscience.compublisherspanel.com | |
| Extrinsic (Death Receptor) | Caspase-8 | Initiator caspase of the extrinsic pathway | publisherspanel.comresearchgate.net |
Programmed Cell Death Mechanisms
Mitotic Catastrophe as a Cell Death Modality
In addition to apoptosis, bendamustine can induce cell death through a process known as mitotic catastrophe. hematologyandoncology.netaacrjournals.orgspandidos-publications.com This form of cell death occurs when cells with significant DNA damage attempt to undergo mitosis, leading to aberrant chromosomal segregation and ultimately, cell demise. hematologyandoncology.net Mitotic catastrophe is considered a necrotic form of cell death and is particularly important in cancer cells that have impaired apoptotic pathways, such as those with non-functional p53 or caspases. hematologyandoncology.net
The ability of bendamustine to induce mitotic catastrophe is linked to its function as an inhibitor of mitotic checkpoints. aacrjournals.orgnih.gov By downregulating genes involved in mitosis, such as polo-like kinase 1 (PLK-1) and Aurora kinase A, bendamustine allows cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis prematurely. spandidos-publications.comnih.govnih.gov This results in observable features like micronucleation and erratic chromosome spreading. nih.gov In melphalan-resistant multiple myeloma cells, bendamustine was shown to block the cell cycle in the G2/M phase and induce mitotic spindle perturbations, ultimately leading to cell death via mitotic catastrophe. nih.gov This alternative cell death pathway may explain bendamustine's efficacy in tumors that are resistant to conventional alkylating agents which primarily rely on apoptosis. hematologyandoncology.net
Necrotic Cell Death Contributions
Bendamustine can also induce necrotic cell death, which is morphologically distinct from apoptosis. hematologyandoncology.net This is often observed as a secondary event following apoptosis or as a direct consequence of mitotic catastrophe. nih.govtheoncologynurse.com DNA damage mediated by alkylating agents has been generally associated with a regulated form of necrosis. aacrjournals.org In some contexts, bendamustine-induced cytotoxicity is described as leading to secondary necrosis. nih.gov Furthermore, the induction of reactive oxygen species (ROS) and the depletion of adenosine (B11128) triphosphate (ATP) by bendamustine may weaken cells and make them more susceptible to non-apoptotic cell death through metabolic shutdown. hematologyandoncology.nettheoncologynurse.com
Recent studies have also linked bendamustine treatment to pyroptosis, an inflammatory form of programmed cell death, in diffuse large B-cell lymphoma (DLBCL) cells. bmj.com Treatment with bendamustine and rituximab was found to activate the cGAS-STING pathway, leading to the induction of pyroptosis, characterized by the cleavage of Gasdermin D (GSDMD) and Caspase-1. bmj.com This suggests that bendamustine can leverage multiple forms of programmed cell death to exert its antitumor effects.
DNA Damage Stress Response Activation
The core of bendamustine's action lies in its ability to cause extensive and durable DNA damage, which triggers a robust DNA damage response (DDR). hematologyandoncology.netaacrjournals.org The DNA lesions, which include single- and double-strand breaks, are more extensive and persistent than those caused by other alkylating agents like cyclophosphamide or cisplatin. aacrjournals.org This potent DNA-damaging capacity leads to the activation of complex cellular signaling pathways designed to sense the damage, halt the cell cycle to allow for repair, or initiate cell death if the damage is irreparable. spandidos-publications.com
Role of Ataxia Telangiectasia Mutated (ATM) Protein
The Ataxia Telangiectasia Mutated (ATM) protein is a primary sensor of DNA double-strand breaks (DSBs) and a critical activator of the DDR. spandidos-publications.com Upon sensing DSBs caused by bendamustine, ATM is activated through phosphorylation. researchgate.netspandidos-publications.comoncotarget.com Activated ATM then phosphorylates a host of downstream targets to orchestrate the cellular response.
Key downstream targets of ATM that are activated by bendamustine include the checkpoint kinase Chk2 and the tumor suppressor p53. spandidos-publications.comashpublications.orgoncotarget.com The phosphorylation of Chk2 and p53 has been demonstrated in various cancer cell lines following bendamustine treatment. oncotarget.comnih.govplos.org This activation of the ATM-Chk2-p53 signaling axis is crucial for inducing cell cycle arrest, typically at the G2/M phase, which prevents cells with damaged DNA from progressing into mitosis. researchgate.netspandidos-publications.comresearchgate.net Studies have shown that bendamustine-induced G2/M arrest is associated with the activation of the ATM pathway. spandidos-publications.comaacrjournals.org The combination of bendamustine with other agents, such as idelalisib (B1684644), has been shown to enhance the phosphorylation of ATM, Chk2, and p53, indicating a potentiation of the DNA damage response. oncotarget.com
Checkpoint Kinase 2 (Chk2) Activation
As a consequence of the DNA double-strand breaks induced by bendamustine, a critical DNA damage response (DDR) pathway is initiated, primarily mediated by the Ataxia Telangiectasia Mutated (ATM) protein kinase. aacrjournals.orgnih.gov Activated ATM, in turn, phosphorylates and activates its downstream target, Checkpoint Kinase 2 (Chk2). nih.govtandfonline.com
Research in various cancer cell lines has consistently demonstrated the activation of Chk2 following bendamustine treatment. In diffuse large B-cell lymphoma (DLBCL) cells, bendamustine treatment leads to the phosphorylation of ATM and its substrates, including Chk2. aacrjournals.org Similarly, studies in chronic lymphocytic leukemia (CLL) cells showed that bendamustine, both alone and in combination with other agents, induces phosphorylation of Chk2 at threonine 68 (Thr68). ashpublications.org This activation is a key step in the signaling cascade that leads to cell cycle arrest and apoptosis. tandfonline.comashpublications.org The activation of the ATM/Chk2 pathway is a central element of the cellular response to the DNA damage inflicted by bendamustine. nih.govresearchgate.net
Table 1: Effect of Bendamustine on Chk2 Phosphorylation in Cancer Cell Lines
| Cell Line Type | Treatment | Observed Effect on Chk2 | Reference |
| Diffuse Large B-cell Lymphoma (DB cells) | Bendamustine | Induction of Chk2 phosphorylation | aacrjournals.org |
| Multiple Myeloma (MM cells) | Bendamustine | Activation of Chk2 | tandfonline.com |
| Natural Killer/T-cell Lymphoma (NKTCL cells) | Bendamustine | Activation of ATM/Chk2 pathway | nih.gov |
| Multiple Myeloma (MM cells) | Bendamustine + Entinostat | Significant enhancement of phosphorylated CHK2 (P-CHK2) | nih.gov |
| Chronic Lymphocytic Leukemia (CLL cells) | Bendamustine | Phosphorylation of Chk2 at Thr68 | ashpublications.org |
Cdc2 Phosphorylation Dynamics
The activation of the DNA damage checkpoint by bendamustine directly influences the regulators of the cell cycle, notably the cyclin-dependent kinase 1, also known as Cdc2. The progression of cells into mitosis is critically dependent on the dephosphorylation and activation of the Cdc2-CyclinB1 complex. Bendamustine-induced checkpoint activation disrupts this process, primarily by promoting the inhibitory phosphorylation of Cdc2. nih.govunlp.edu.ar
Studies have shown that bendamustine treatment leads to an upregulation of phosphorylated Cdc2 (p-Cdc2). nih.gov This inhibitory phosphorylation prevents the activation of the Cdc2-CyclinB1 complex, thereby blocking the nuclear import of the complex and arresting cells in the G2/M phase of the cell cycle. unlp.edu.aroncotarget.com This G2 arrest is a direct consequence of the DNA damage inflicted by the drug and the subsequent activation of the ATM/Chk2 pathway, which ultimately converges on Cdc2. aacrjournals.orgnih.gov The sustained inactive, phosphorylated state of Cdc2 is a key mechanism by which bendamustine halts cell division.
Table 2: Bendamustine's Influence on Cdc2 Phosphorylation and Cell Cycle
| Cell Line Type | Treatment | Effect on Cdc2/p-Cdc2 | Consequence | Reference |
| Diffuse Large B-cell Lymphoma (DB cells) | Bendamustine | Induces phosphorylation of cdc2 | G2-M phase arrest | aacrjournals.org |
| Natural Killer/T-cell Lymphoma (NKTCL cells) | Bendamustine | Upregulation of p-cdc2 expression | G2/M phase arrest | nih.gov |
| Multiple Myeloma Cells | Bendamustine | ATM-Chk2-Cdc2-mediated arrest | G2 phase arrest | nih.gov |
| Multiple Cell Lines | Bendamustine | Regulation of Cdc2 phosphorylation status | G2 arrest | unlp.edu.ar |
Distinct DNA Repair Pathway Modulation
A defining characteristic of bendamustine's mechanism of action is its unique interaction with and modulation of DNA repair pathways, which distinguishes it from other classical alkylating agents. hematologyandoncology.netaacrjournals.org This distinction may contribute to its efficacy in tumors that have developed resistance to other alkylators. cancer.govaacrjournals.org
Activation of Base Excision DNA Repair Pathways
Unlike many other alkylating agents, bendamustine uniquely activates the base excision repair (BER) pathway in response to the DNA damage it creates. aacrjournals.orgmedscape.comtheoncologynurse.com The BER pathway is typically responsible for repairing damage to single DNA bases, such as that caused by oxidation or alkylation. The activation of this specific pathway is a notable feature of bendamustine's molecular signature. cancer.govmdpi.com Studies using gene expression profiling have confirmed that treatment with bendamustine leads to the upregulation of genes involved in BER. aacrjournals.org This reliance on the more complex and time-consuming BER pathway may contribute to the persistence of DNA damage, as the repair process is less efficient for the types of lesions bendamustine induces. researchgate.netspandidos-publications.com Perturbing the BER pathway has been shown to sensitize cells to lower concentrations of bendamustine, further highlighting the importance of this repair mechanism in the cellular response to the drug. nih.gov
Comparison with Alkyltransferase DNA Repair Mechanisms
A crucial difference between bendamustine and conventional alkylating agents like cyclophosphamide and chlorambucil lies in their interaction with alkyltransferase-based DNA repair. aacrjournals.orgtheoncologynurse.com Many alkylators induce resistance through the upregulation of DNA repair proteins such as O-6-methylguanine-DNA methyltransferase (MGMT), which directly reverses alkylation damage. spandidos-publications.com However, research indicates that bendamustine does not induce this alkyltransferase DNA repair mechanism. aacrjournals.orgmedscape.comtheoncologynurse.com This mechanistic divergence suggests that bendamustine may be less susceptible to the common resistance mechanisms that plague other alkylating agents, potentially explaining its activity in alkylator-refractory cancers. medscape.comtheoncologynurse.com
Table 3: Comparison of DNA Repair Pathway Activation
| Feature | This compound | Conventional Alkylating Agents (e.g., Chlorambucil) | Reference |
| Primary Repair Pathway Activated | Base Excision Repair (BER) | Alkyltransferase-based Repair | aacrjournals.orgspandidos-publications.com |
| Induction of Alkyltransferase Mechanism | No | Yes | aacrjournals.orgtheoncologynurse.com |
| Implication for Drug Resistance | May be less susceptible to alkyltransferase-mediated resistance | Susceptible to resistance via upregulation of alkyltransferases | cancer.govtheoncologynurse.com |
Persistence of DNA Lesions Induced by this compound
The DNA damage caused by bendamustine is not only extensive but also remarkably durable compared to that induced by other alkylating agents. aacrjournals.orgmedscape.com Bendamustine induces both single- and double-strand DNA breaks, as well as interstrand cross-links (ICLs), that persist for a longer duration. hematologyandoncology.netresearchgate.net Studies in breast cancer cell lines revealed that bendamustine-induced DNA double-strand breaks persist longer than those from melphalan, cyclophosphamide, or carmustine. hematologyandoncology.net
Further research focusing on ICLs showed that these lesions peak around 8 hours after treatment and remain detectable for over 48 hours in tumor cells. researchgate.net This persistence is observed even in cells proficient at repairing ICLs from other agents like melphalan. researchgate.net The longevity of these DNA lesions is thought to be a result of either a fundamental difference in the nature of the DNA adducts formed by bendamustine or the drug's ability to impair the efficiency of the DNA repair mechanisms tasked with their removal. hematologyandoncology.netresearchgate.net This sustained DNA damage signal leads to prolonged activation of stress responses, inhibition of mitotic checkpoints, and ultimately, cell death through apoptosis or mitotic catastrophe. aacrjournals.orgresearchgate.net
Pharmacological Studies of Bendamustine Hydrochloride
Drug Metabolism Pathways
Bendamustine (B91647) is metabolized via several routes, including hydrolysis, oxidation, and conjugation. drugbank.compfizer.com The primary routes of metabolism are non-enzymatic hydrolysis and cytochrome P450 (CYP)-mediated oxidation. nih.govresearchgate.net
Cytochrome P450 (CYP)-Mediated Oxidation
In addition to hydrolysis, bendamustine undergoes Phase I metabolism through oxidation, primarily mediated by the cytochrome P450 enzyme CYP1A2. pfizer.comnih.govtheoncologynurse.com This oxidative pathway results in the formation of two active metabolites. drugbank.comnih.gov
The CYP1A2 isoenzyme is responsible for the generation of two active metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). pfizer.comnih.govtheoncologynurse.com M3 is formed through the γ-hydroxylation of the butyric acid side chain, while M4 is produced via the demethylation of the benzimidazole (B57391) ring. nih.gov It was initially thought that M3 was β-hydroxybendamustine, but further research identified it as γ-hydroxybendamustine. nih.govnih.govresearchgate.net
Other Metabolic Pathways (e.g., Conjugation, Hydroxylation, Demethylation)
Beyond hydrolysis and CYP1A2-mediated oxidation, bendamustine is also metabolized through other minor pathways. nih.gov Human mass balance studies have confirmed that bendamustine is extensively metabolized through hydrolytic, oxidative, and conjugative pathways. drugbank.compfizer.comgetwelloncology.com Research in rats has identified several metabolic routes, including cysteine conjugation of the mechlorethamine (B1211372) moiety, N-demethylation, and γ-hydroxylation. nih.govresearchgate.net Further analysis of human urine samples has revealed a more complex metabolite profile, with up to 25 bendamustine-related compounds identified. nih.gov These minor pathways also include carboxylic acid formation and conjugation with sulfate (B86663) and glutathione (B108866). tga.gov.au In rats, conjugation of the butyric acid moiety with glucuronic acid and taurine (B1682933) has also been observed. alliedacademies.org
Pharmacokinetic Research Methodologies
A variety of research methodologies have been employed to characterize the pharmacokinetic profile of bendamustine hydrochloride. Population pharmacokinetic analyses, conducted as part of Phase 3 studies and human mass balance studies, have been instrumental in understanding its metabolic pathways and disposition. nih.gov These studies typically involve the administration of radiolabeled bendamustine (e.g., [14C]bendamustine) to track the drug and its metabolites in blood, urine, and feces over time. researchgate.netspandidos-publications.com
To quantify bendamustine and its metabolites in biological samples, researchers have utilized sensitive analytical techniques. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with an ion-pair approach has been developed for the quantification of bendamustine in bulk form and in plasma. oup.com This method allows for the determination of pharmacokinetic parameters in preclinical species such as rats. oup.com
Allometric scaling from preclinical species (mice, rats, rabbits, and dogs) has been used to predict human pharmacokinetic parameters. thieme-connect.com This involves using pharmacokinetic data from these animal models to extrapolate the expected pharmacokinetic profile in humans. thieme-connect.com Furthermore, in vitro studies using human liver microsomes are conducted to investigate the specific CYP enzymes involved in metabolism and to assess the potential for drug-drug interactions. pfizer.comtheoncologynurse.comgetwelloncology.com These in vitro systems help to determine if bendamustine inhibits or induces major CYP isoenzymes. pfizer.comtheoncologynurse.comgetwelloncology.com
Cellular Uptake Mechanisms
The entry of this compound into cancer cells is a complex process that appears to involve multiple transport systems. While its structural components include an alkylating group and a benzimidazole ring, which resembles a purine (B94841) analog, the precise mechanisms of its cellular uptake have been a subject of scientific investigation and some debate. plos.orgspandidos-publications.comresearchgate.net Research points to the involvement of both nucleoside transporters and organic anion transporters.
Involvement of Nucleoside Transporters
Studies have suggested that the purine-like benzimidazole ring of bendamustine facilitates its entry into cells via nucleoside transporters. plos.orgresearchgate.net Research has demonstrated that bendamustine's uptake and subsequent DNA damage response are more rapid compared to other alkylating agents, a characteristic attributed to its fast intracellular incorporation through equilibrative nucleoside transporters (ENTs). plos.orgnih.govresearchgate.net Specifically, inhibitors of ENT1 and ENT2, such as dilazep, and specific inhibitors of ENT1, like NBTI, were shown to almost completely abrogate the cytotoxic effects of bendamustine in certain cell lines. plos.org Furthermore, bendamustine has been observed to increase the expression of ENT1, which may enhance the uptake of other chemotherapeutic agents like cytosine arabinoside. researchgate.netaustinpublishinggroup.com However, other studies have found no interaction between bendamustine and human concentrative nucleoside transporter (hCNT) or human equilibrative nucleoside transporter (hENT) proteins, suggesting their role may be limited or cell-type specific. spandidos-publications.com
Role of Organic Anion Transporters (e.g., OAT3)
Significant evidence points to the role of organic anion transporters (OATs) in the cellular uptake of bendamustine. Research has specifically identified the renal human organic anion transporter 3 (OAT3), a member of the solute carrier family 22, as a key transporter for the drug. nih.govphysiology.org In studies using human embryonic kidney-293 cells stably transfected with different OATs, bendamustine was found to exclusively interact with and inhibit OAT3-mediated transport. nih.govphysiology.org The IC50 value, which measures the concentration of a drug required to inhibit a specific biological process by 50%, was calculated to be 0.8 μM for bendamustine's inhibition of OAT3. nih.govphysiology.org High expression of OAT3 has been found in lymphoma cell lines and primary chronic lymphocytic leukemia (CLL) cells. nih.govphysiology.org This OAT3-mediated accumulation of bendamustine was linked to reduced cell proliferation and increased apoptosis, suggesting that the high efficacy of bendamustine in treating certain leukemias may be partly due to OAT3 expression in the cancer cells. spandidos-publications.comnih.govphysiology.org
Plasma Protein Binding Characteristics (e.g., Albumin)
This compound exhibits high affinity for plasma proteins. In vitro studies have consistently shown that 94% to 96% of the drug is bound to human serum proteins. theoncologynurse.comdrugbank.comnih.gov The primary binding protein is albumin. theoncologynurse.comnih.govtga.gov.auhres.ca This binding is concentration-independent over a range of 1 to 50 µg/mL. theoncologynurse.com The extensive binding to albumin means that only a small fraction of the drug is free in the plasma to exert its pharmacological effect. theoncologynurse.com Research also indicates that bendamustine is unlikely to displace or be displaced by other highly protein-bound drugs. drugbank.comnih.gov In studies using radioactively labelled bendamustine, significant covalent binding to human serum albumin was observed. tga.gov.au
Table 1: Bendamustine Plasma Protein Binding This table is interactive. You can sort the columns by clicking on the headers.
| Parameter | Finding | Primary Protein | Source(s) |
|---|---|---|---|
| Protein Binding Percentage | 94% - 96% | Albumin | theoncologynurse.com, drugbank.com, tga.gov.au, nih.gov |
| Concentration Dependence | Independent (1-50 µg/mL) | N/A | theoncologynurse.com |
| Displacement Potential | Unlikely to displace or be displaced | N/A | drugbank.com, nih.gov |
Distribution Patterns in Tissues
Following administration, this compound is not distributed uniformly throughout the body. The mean steady-state volume of distribution (Vss) in humans has been estimated to be approximately 20-25 L, which indicates that the drug is mainly confined to the extracellular fluid and does not distribute extensively into tissues. drugbank.comnih.gov
Animal studies provide more specific insights into tissue accumulation. In mice administered [14C]bendamustine, whole-body autoradiography showed a highly uneven distribution of radioactivity. nih.gov The highest concentrations of the drug were found in the liver and kidneys, which are key organs for metabolism and clearance. nih.govnih.govhospitalpharmacyeurope.com In contrast, levels were an order of magnitude lower in the lungs, heart, spleen, and muscle. nih.gov The brain remained free of the label, indicating poor penetration of the blood-brain barrier. nih.gov
Table 2: Bendamustine Tissue Distribution Findings This table is interactive. You can sort the columns by clicking on the headers.
| Subject | Method | Key Findings | Source(s) |
|---|---|---|---|
| Humans | Pharmacokinetic Analysis | Mean steady-state volume of distribution ~20-25 L, suggesting limited tissue distribution. | drugbank.com, nih.gov |
| Mice | Whole-Body Autoradiography with [14C]bendamustine | Highest accumulation in liver and kidney; low levels in lungs, heart, spleen, muscle; no distribution to the brain. | nih.gov, hospitalpharmacyeurope.com |
Elimination Pathways and Excretion Profiles
Bendamustine is eliminated from the body through extensive metabolism followed by excretion in both urine and feces. nih.gov A human mass balance study using [14C] this compound determined that the mean total recovery of radioactivity was approximately 76% of the administered dose. drugbank.comnih.govpfizer.comhemonc.org Of the recovered dose, approximately 50% was found in the urine and about 25% was recovered in the feces. drugbank.comnih.govpfizer.comhemonc.org Urinary excretion is a relatively minor pathway for the elimination of the unchanged parent drug, accounting for less than 5% of the administered dose. drugbank.comnih.govpfizer.com
Fecal Elimination
Fecal excretion represents a significant route for the elimination of bendamustine and its metabolites. In a human mass balance study, approximately 25% of the total administered radioactive dose was recovered in the feces over a collection period of 168 hours. drugbank.comnih.govpfizer.com This finding is supported by preclinical studies in rats, where a substantial portion of radioactivity (49%) from a radiolabeled dose was recovered in feces, highlighting the importance of the hepatobiliary route in the drug's clearance. nih.gov
Table 3: Bendamustine Excretion Profile in Humans This table is interactive. You can sort the columns by clicking on the headers.
| Excretion Pathway | Percentage of Administered Dose Recovered | Compound Form | Source(s) |
|---|---|---|---|
| Total Recovery | ~76% | Total Radioactivity | drugbank.com, pfizer.com, hemonc.org, nih.gov |
| Urine | ~50% | Total Radioactivity | drugbank.com, pfizer.com, hemonc.org, nih.gov |
| Feces | ~25% | Total Radioactivity | drugbank.com, pfizer.com, nih.gov |
| Urine (Unchanged) | <5% | Parent Bendamustine | drugbank.com, pfizer.com, nih.gov |
Urinary Excretion of Parent Compound and Metabolites
The elimination of this compound and its metabolites occurs through multiple pathways, with urinary excretion being a notable route. Following intravenous administration of radiolabeled [14C]-bendamustine hydrochloride, approximately 50% of the total radioactivity is recovered in the urine. drugbank.comfda.govnih.gov However, the excretion of the unchanged parent compound, bendamustine, in the urine is relatively low, accounting for approximately 3.3% of the administered dose. drugbank.comfda.govpfizer.com
The majority of the drug is metabolized, and these metabolites are then excreted renally. The primary metabolites found in urine include monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). HP2 is found in the urine at a proportion of less than 5% of the administered dose. drugbank.comfda.govpfizer.com Two other active minor metabolites, N-desmethyl-bendamustine (M3) and gamma-hydroxy-bendamustine (M4), which are formed via CYP1A2 in the liver, are also excreted in the urine, each accounting for less than 1% of the dose. drugbank.comfda.govpfizer.com
Studies have shown that the order of excretion amounts in the urine is as follows: monohydroxy-bendamustine > bendamustine > dihydroxy-bendamustine > an oxidized metabolite > N-desmethyl bendamustine. tga.gov.aumedsafe.govt.nz Within 24 hours of administration, about 20% of the administered dose is recovered in the urine. tga.gov.au The total recovery of radioactivity in excreta over a 168-hour period is approximately 76% of the dose, with about 50% in the urine and 25% in the feces. nih.gov
Urinary Excretion of Bendamustine and its Metabolites
| Compound | Percentage of Administered Dose Excreted in Urine |
|---|---|
| Bendamustine (Parent Compound) | ~3.3% drugbank.comfda.govpfizer.com |
| Monohydroxy-bendamustine (HP1) | Major urinary metabolite tga.gov.aumedsafe.govt.nz |
| Dihydroxy-bendamustine (HP2) | <5% drugbank.comfda.govpfizer.com |
| N-desmethyl-bendamustine (M3) | <1% drugbank.comfda.govpfizer.com |
| Gamma-hydroxy-bendamustine (M4) | <1% drugbank.comfda.govpfizer.com |
| Total Radioactivity | ~50% drugbank.comfda.govnih.gov |
Biliary Excretion Investigations
Biliary excretion is another significant route for the elimination of bendamustine and its metabolites. hematologyandoncology.net In humans, approximately 25% of the total administered radiolabeled dose is recovered in the feces, which is indicative of biliary excretion. drugbank.comfda.govnih.gov Primarily, polar metabolites are eliminated through the bile. tga.gov.aumedsafe.govt.nz
Preclinical studies in animal models have further highlighted the role of biliary excretion. In rats and dogs, a higher proportion of the administered radioactive material was excreted in the feces (54-66%) compared to urine (20-25%), in contrast to human studies. e-lactancia.orghres.ca In rats, biliary excretion was reported to account for approximately 45% of the dose. tga.gov.au One major metabolite identified in rat bile, M19, is thought to be formed through glutathione conjugation followed by proteolytic cleavage and the formation of N-acetylcysteine, which facilitates its excretion into the bile. e-lactancia.orghres.ca While initially thought to be primarily eliminated via the kidneys, more recent studies confirm that biliary excretion plays a significant role in the clearance of bendamustine. hematologyandoncology.nethematologyandoncology.net
Pharmacodynamic Correlates of this compound Activity
The pharmacodynamic effects of this compound are intrinsically linked to its mechanism of action as an alkylating agent. It forms covalent bonds (cross-links) between the DNA strands of cancer cells, which damages the DNA and leads to cell death. drugbank.comtga.gov.au This activity is effective against both dividing and resting cells. tga.gov.au
While a clear exposure-efficacy response relationship has not been definitively established, some correlations between bendamustine concentrations and pharmacodynamic outcomes have been observed. researchgate.net
Hematological Toxicity: The dose-limiting toxicity of bendamustine is typically myelosuppression. e-lactancia.org The nadir for leukocyte and platelet counts is generally reached after 14-20 days, with recovery occurring after 3-5 weeks. medsafe.govt.nz
Hepatic Function: The area under the curve (AUC) and total body clearance of bendamustine have been shown to correlate inversely with serum bilirubin (B190676) levels. tga.gov.aumedac.eu
Adverse Events: In some patient populations, higher systemic exposure to bendamustine (as measured by Cmax) has been associated with an increased probability of certain adverse events. For instance, in adult patients, a significant correlation was observed between bendamustine Cmax and the likelihood of experiencing nausea. researchgate.net In pediatric patients, infection was the only adverse event significantly correlated with bendamustine Cmax. nih.gov
Cross-Resistance: Bendamustine has demonstrated a unique activity profile and has shown no or very low cross-resistance in human tumor cell lines with different resistance mechanisms. medac.eu Clinical studies have also indicated a lack of complete cross-resistance with other chemotherapeutic agents like anthracyclines, other alkylating agents, or rituximab (B1143277), although the number of patients assessed in these studies was small. medac.eu
The benzimidazole ring in bendamustine's structure may contribute to its pharmacodynamic profile, possibly by enhancing its alkylating activity or by inhibiting DNA repair mechanisms. spandidos-publications.com
Preclinical Efficacy and Translational Research with Bendamustine Hydrochloride
In Vitro Antitumor Activity Profiling
The in vitro antitumor activity of bendamustine (B91647) has been characterized through numerous studies, demonstrating its cytotoxic effects against both hematologic and solid tumor cell lines. These investigations have been crucial in elucidating its mechanisms of action, which include the induction of DNA damage, activation of apoptotic pathways, inhibition of mitotic checkpoints, and induction of mitotic catastrophe. aacrjournals.orghematologyandoncology.net
Efficacy in Hematologic Malignancy Cell Lines
Bendamustine has shown significant activity in various hematologic cancer cell lines. Its efficacy is not only potent but also extends to models that are resistant to conventional therapies, underscoring its unique mechanistic properties. aacrjournals.org
Bendamustine hydrochloride has demonstrated notable in vitro efficacy in inducing apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells. researchgate.netnih.gov Studies using freshly isolated peripheral lymphocytes from both previously treated and untreated CLL patients have shown that bendamustine induces cytotoxicity in a dose- and time-dependent manner. researchgate.netnih.gov For instance, after a 48-hour incubation period with concentrations ranging from 1 µg/mL to 50 µg/mL, cytotoxicity rates ranged from 30.4% to 94.8%. nih.gov
Ex vivo studies have determined the median lethal dose (LD50) of bendamustine in CLL cells, revealing a difference based on prior treatment status. researchgate.net This suggests that while effective in both scenarios, the sensitivity may be slightly higher in cells from pretreated patients. researchgate.net The primary mechanism of cell death in these models is apoptosis, a programmed cell death pathway. researchgate.netnih.gov
Table 1: In Vitro Bendamustine LD50 in CLL Patient Cells
| Patient Group | LD50 (µg/mL) | Reference |
|---|---|---|
| Previously Untreated | 7.3 | researchgate.netnih.gov |
| Previously Treated | 4.4 | researchgate.netnih.gov |
The antitumor effects of bendamustine have been well-documented in various Non-Hodgkin Lymphoma (NHL) subtype models. In vitro studies show that bendamustine possesses cytotoxic activity against cell lines of Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL). nih.govspandidos-publications.comresearchgate.net
In MCL cell lines such as Jeko-1 and Z-138, which represent the relapsed/refractory disease state, bendamustine treatment resulted in a dose-dependent decrease in cell proliferation and an increase in cell death via apoptosis. mdpi.com Notably, this cytotoxic activity was observed irrespective of the p53 mutational status in MCL cells, a factor often associated with resistance to standard chemotherapy. researchgate.net In DLBCL cell lines, bendamustine treatment has been shown to induce cell cycle arrest and apoptosis. bmj.com Mechanistic studies in the SU-DHL-1 DLBCL cell line revealed that bendamustine at a concentration of 50 µM induces the expression of genes like p21 and NOXA, which are involved in cell cycle control and apoptosis. clinisciences.com
Table 2: In Vitro Effects of Bendamustine on NHL Cell Lines
| NHL Subtype | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Mantle Cell Lymphoma (MCL) | Jeko-1, Z-138 | Dose-dependent reduction in proliferation; induction of apoptosis | mdpi.com |
| Diffuse Large B-cell Lymphoma (DLBCL) | Generic DLBCL lines | Induction of apoptosis and cell cycle arrest | bmj.com |
| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-1 | Induction of p21 and NOXA genes | clinisciences.com |
Bendamustine exhibits potent inhibitory effects on multiple myeloma (MM) cells, including those resistant to standard chemotherapeutic agents. nih.gov Studies have demonstrated its ability to induce cell death in both dexamethasone-sensitive (MM1.S) and dexamethasone-resistant (MM1.R) MM cell lines in a dose-dependent manner. nih.govresearchgate.net
Furthermore, bendamustine has shown efficacy in overcoming resistance to the alkylating agent melphalan (B128). nih.gov In the melphalan-sensitive RPMI-8226 cell line and its resistant counterpart, 8226-LR5, bendamustine affected cell survival and prompted cell death. clinisciences.comnih.gov The mechanism in melphalan-resistant cells is particularly noteworthy, as bendamustine induces mitotic catastrophe, an alternative cell death pathway that can bypass apoptosis resistance. nih.gov This involves blocking the cell cycle in the G2/M phase and disrupting the mitotic spindle. nih.gov
Table 3: In Vitro Activity of Bendamustine in Multiple Myeloma Cell Lines
| Cell Line | Resistance Profile | Metric | Value (µM) | Incubation Time | Reference |
|---|---|---|---|---|---|
| MM1.S | Dexamethasone-sensitive | IC50 | 119.8 | Not Specified | nih.govresearchgate.net |
| MM1.R | Dexamethasone-resistant | IC50 | 138.0 | Not Specified | nih.govresearchgate.net |
| RPMI-8226 | Melphalan-sensitive | IC25 | 101.8 | 24h | clinisciences.com |
| RPMI-8226 | Melphalan-sensitive | IC25 | 51.7 | 48h | clinisciences.com |
| 8226-LR5 | Melphalan-resistant | IC25 | 585.5 | 24h | clinisciences.com |
| 8226-LR5 | Melphalan-resistant | IC25 | 374.3 | 48h | clinisciences.com |
Activity in Solid Tumor Cell Lines
While extensively studied in hematological malignancies, the preclinical efficacy of bendamustine also extends to various solid tumor models. aacrjournals.org Research has highlighted its activity in cancers such as breast and lung carcinoma, with a key finding being its ability to act on cells resistant to other common cytotoxic drugs. aacrjournals.orgresearchgate.netnih.gov
In vitro evaluations have confirmed the cytotoxic activity of this compound against human ovarian carcinoma cell lines. researchgate.netnih.gov A critical aspect of its preclinical profile is the demonstration of only partial or incomplete cross-resistance with other alkylating agents, such as cisplatin, cyclophosphamide (B585), and melphalan. researchgate.netresearchgate.net This suggests that bendamustine may be effective in ovarian cancer cells that have developed resistance to these other agents. nih.gov This lack of complete cross-resistance is a key feature that distinguishes bendamustine from other classic alkylators and offers a rationale for its potential use in resistant disease settings. researchgate.netnih.gov
Breast Carcinoma Models
This compound has demonstrated cytotoxic activity against various human breast carcinoma cell lines, including those resistant to other common chemotherapeutic agents. nih.govmedac.eu In vitro studies have shown its effectiveness in cell lines such as MCF-7 and MDA-MB-453. e-lactancia.org One study highlighted bendamustine's activity in the doxorubicin-resistant MCF-7/AD cell line, which is approximately 80-fold more resistant to doxorubicin (B1662922) than the parent MCF-7 line. nih.gov This suggests that bendamustine may be effective in cases where standard therapies have failed.
The mechanism of action in breast cancer models involves the induction of DNA double-strand breaks. nih.gov When compared at equitoxic concentrations, bendamustine induces more of these breaks than melphalan, cyclophosphamide, or carmustine (B1668450). nih.gov Furthermore, the repair of these DNA lesions is relatively slow, with a significant number of breaks still present after 24 hours. nih.gov This prolonged DNA damage is believed to contribute to its cytotoxic effects. While some breast cancer cell lines have shown resistance to bendamustine, it generally exhibits incomplete cross-resistance with other alkylating agents and cisplatin. nih.govnih.gov
Sarcoma and Lung Cancer Cell Line Investigations
Preclinical research has also explored the efficacy of this compound in sarcoma and lung cancer models. medac.euaccord-healthcare.asia In vivo studies using mouse models have shown that bendamustine can induce peritoneal sarcomas and mammary carcinomas. fda.gov Bendamustine has also been investigated for its potential in treating sarcoma. humanjournals.com
In the context of lung cancer, bendamustine has been evaluated in both small-cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines. medac.euaccord-healthcare.asiaaacrjournals.org Research has shown that bendamustine can inhibit tumor growth in these models. medac.eu For instance, in vitro treatment of the A-549 lung cancer cell line with a PEGylated nanoparticle formulation of bendamustine demonstrated anti-tumor activity. nih.gov Furthermore, esters of bendamustine have been found to be significantly more potent than the parent compound against various cancer cell lines, including those from lung cancer. plos.org
Preclinical Models of Resistance and Sensitivity
Cross-Resistance Patterns with Other Alkylating Agents
A key feature of this compound is its distinct pattern of cytotoxicity and incomplete cross-resistance with other alkylating agents. nih.govaacrjournals.orgresearchgate.netnih.gov Preclinical studies have consistently shown that cell lines resistant to conventional alkylating agents like cyclophosphamide, melphalan, and carmustine (BCNU) often retain sensitivity to bendamustine. nih.govresearchgate.net For example, in human breast carcinoma cell lines, the degree of resistance to bendamustine was lower compared to cyclophosphamide, melphalan, and BCNU. nih.gov This lack of complete cross-resistance is attributed to differences in how bendamustine interacts with DNA, leading to more durable and extensive DNA double-strand breaks that are repaired less efficiently by the cell. nih.govaacrjournals.orgnih.gov
Furthermore, bendamustine has shown activity in cancer cells that are refractory to doxorubicin and etoposide. researchgate.net In diffuse large B-cell lymphoma (DLBCL) cell lines, a significant positive correlation in resistance was found only between bendamustine and cyclophosphamide, suggesting shared resistance mechanisms with this particular agent. nih.gov In multiple myeloma cell lines, resistance to bendamustine correlated with resistance to melphalan. nih.gov
Mechanisms of Acquired Resistance in vitro
The mechanisms by which cancer cells acquire resistance to bendamustine are not fully understood, but some in vitro studies have begun to shed light on this issue. researchgate.net One proposed mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which are known to cause multidrug resistance. researchgate.net For example, overexpression of ABCB1 or ABCG2 has been identified as a novel mechanism of acquired resistance to the Plk1 inhibitor BI 2536, suggesting a potential parallel for bendamustine resistance. researchgate.net
Another area of investigation is the role of epigenetic modifications. researchgate.net A study on leukemia cells resistant to bendamustine found a decreased RNA expression level for Polo-like kinase-1 (PLK-1), suggesting that methylation of this gene could be a driver of resistance. researchgate.net In mantle cell lymphoma, intrinsic resistance to venetoclax (B612062), a BCL-2 inhibitor, has been linked to high expression of other anti-apoptotic proteins like B-cell lymphoma-extra-large (Bcl-xL), a mechanism that could also contribute to resistance to other apoptotic-inducing agents like bendamustine. mdpi.com
Strategies for Resistance Reversal
Preclinical research is actively exploring strategies to overcome resistance to bendamustine. One approach is the use of combination therapies. For instance, combining bendamustine with histone deacetylase (HDAC) inhibitors like entinostat (B1683978) has shown synergistic effects in multiple myeloma cells, including those resistant to dexamethasone (B1670325). nih.gov This combination was found to enhance the induction of apoptosis and DNA damage response. nih.gov
Another strategy involves targeting the resistance mechanisms themselves. In cases where resistance is driven by anti-apoptotic proteins like Bcl-xL, combining bendamustine with agents that block these proteins could restore sensitivity. mdpi.com Furthermore, the development of novel formulations, such as liposomal or nanoparticle-based delivery systems, aims to improve drug delivery to the tumor and potentially circumvent some resistance mechanisms.
Novel Formulation Research and Development
To enhance the stability, therapeutic efficacy, and reduce side effects of this compound, research into novel formulations is ongoing. nih.govhumanjournals.com One area of focus is the development of lyophilized (freeze-dried) formulations. humanjournals.comscispace.com Bendamustine is unstable in aqueous solutions, and lyophilization can improve its shelf life and stability. humanjournals.comscispace.com Studies have explored the use of co-solvent systems, such as tertiary butyl alcohol and water, in the lyophilization process to create a stable product. humanjournals.com
Another promising avenue is the use of nanotechnology for drug delivery. nih.govresearchgate.net PEGylated nanoparticles of bendamustine have been developed to improve its therapeutic efficiency. nih.gov These nanoparticles have shown a biphasic in vitro release pattern, with an initial burst release followed by sustained delivery, and have demonstrated anti-tumor activity in lung cancer cell lines. nih.gov Liposomal formulations are also being investigated. researchgate.net Sterically stabilized liposomes have been shown to effectively encapsulate bendamustine, with the resulting formulation retaining the biological activity of the free drug. researchgate.net These advanced formulations hold the potential to improve the clinical utility of bendamustine. More recently, a rapid-infusion formulation of bendamustine has been developed and approved, offering a shorter infusion time compared to the original formulation. jhoponline.com
Enhanced Cytotoxicity of Bendamustine Esters
Preclinical research has demonstrated that ester derivatives of bendamustine can exhibit significantly greater cytotoxicity against cancer cells compared to the parent compound. plos.orgnih.govnih.gov Studies investigating a range of bendamustine esters revealed that their effectiveness varies, with certain derivatives showing markedly increased potency. plos.orgnih.gov
Notably, basic esters that are positively charged under physiological conditions have been found to be up to approximately 100 times more effective than bendamustine in assays using human sarcoma and carcinoma cells. plos.orgnih.govfau.de This enhanced cytotoxicity is associated with a higher induction of early apoptosis in cancer cells and an increased expression of the tumor suppressor protein p53. plos.orgnih.govfau.de For instance, in NCI-H460 large cell lung cancer cells and HT-29 colorectal cancer cells, certain bendamustine esters significantly induced p53 expression at concentrations where bendamustine itself showed only weak effects. plos.org
The increased potency of these esters is not limited to hematologic malignancies, for which bendamustine is approved, but also extends to solid tumors that are typically resistant to the parent drug, such as malignant melanoma, colorectal carcinoma, and lung cancer. plos.orgnih.gov An interesting finding from these preclinical studies is that non-cancerous cells, like spontaneously immortalized human keratinocytes, were significantly less sensitive to the most potent bendamustine esters, suggesting a potential for a favorable therapeutic window. plos.orgnih.gov
One specific derivative, a dodecanol (B89629) alkyl ester of bendamustine known as RXDX-107, has shown dose-dependent cytotoxicity against multiple solid tumor cell lines, including non-small cell lung cancer (NSCLC), breast, and ovarian cancer. aacrjournals.orglongdom.org While the IC50 values (the concentration of a drug that inhibits a biological process by 50%) of RXDX-107 were comparable to bendamustine in some in vitro studies, it demonstrated a stronger induction of γH2AX, a biomarker for DNA damage, and more complete cell killing. aacrjournals.orglongdom.org
| Cell Line | Bendamustine IC50 (µM) | Bendamustine Ester IC50 (µM) | Fold Increase in Potency | Reference |
| Jurkat (T-cell leukemia) | ~50 | Not specified, but esters up to 100x more potent | Up to 100 | plos.orgnih.gov |
| Myeloma Cells | ~100 or higher | Not specified, but esters up to 100x more potent | Up to 100 | plos.orgnih.gov |
| NCI-H460 (Lung) | >100 | ~1-10 (for various esters) | >10 | plos.org |
| HT-29 (Colorectal) | >100 | ~1-10 (for various esters) | >10 | plos.org |
This table provides illustrative data based on findings that bendamustine esters can be significantly more potent than the parent compound. Specific IC50 values vary depending on the specific ester and cell line.
Cellular Accumulation and Transport Studies of Derivatives
The superior cytotoxicity of bendamustine esters is strongly linked to their enhanced cellular uptake and accumulation compared to the parent drug. plos.orgnih.gov Analytical studies have confirmed a pronounced accumulation of these derivatives within cancer cells. plos.orgfau.de This increased intracellular concentration is believed to be a key driver of their heightened antiproliferative activity. nih.gov
Research has particularly highlighted the pyrrolidinoethyl ester, which demonstrates significant enrichment in tumor cells. plos.orgnih.gov The mechanism for this increased accumulation appears to involve specific transport proteins. Studies have shown that certain basic esters can inhibit transport processes mediated by organic cation transporters OCT1 (SLC22A1) and OCT3 (SLC22A3). plos.orgnih.gov For example, the pyrrolidinoethyl ester was a potent inhibitor of OCT1, with an IC50 value of 0.35 µM. plos.org This suggests that these transporters may be involved in the cellular uptake of the positively charged ester derivatives. plos.org However, the hypothesis is not fully confirmed, as a direct correlation between OCT1 and OCT3 expression levels and the cytotoxicity of the esters was not consistently observed across a panel of human cancer cells. plos.orgnih.gov
In vitro data also suggest that other transport systems, such as P-glycoprotein and breast cancer resistance protein (BCRP), may play a role in bendamustine transport, although their exact function has not been fully elucidated. theoncologynurse.comfda.govfda.gov
Implications for Drug Delivery Systems
The development of bendamustine derivatives has significant implications for creating advanced drug delivery systems designed to improve the pharmacokinetic properties and therapeutic efficacy of the drug, particularly in solid tumors where its activity has been limited. aacrjournals.orglongdom.org
A notable example is RXDX-107, a dodecanol alkyl ester of bendamustine. aacrjournals.org This derivative is encapsulated in human serum albumin (HSA) to form nanoparticles. aacrjournals.orglongdom.org This formulation was specifically designed to enhance tissue biodistribution and extend the drug's half-life, potentially leading to better efficacy and tolerability in patients with solid tumors. aacrjournals.orglongdom.org Preclinical studies with this nanoparticle formulation showed it potently inhibited tumor growth in both cell line-derived and patient-derived xenograft models of human NSCLC, breast, and ovarian cancer. aacrjournals.orglongdom.org The mode of action data indicated a slow, sustained release of bendamustine from the nanoparticle and high intratumoral accumulation. longdom.org
Other approaches have explored conjugating bendamustine to different carriers. One study successfully conjugated bendamustine to Polyamidoamine (PAMAM) dendrimers. researchgate.net This conjugate demonstrated a sustained release profile, improved solution stability, and significantly higher cellular uptake and apoptosis in human monoblastic leukemia cells (THP-1) compared to the free drug. researchgate.net Pharmacokinetic studies in rats revealed that the PAMAM-bendamustine conjugate increased bioavailability by 8.5-fold and the half-life by 5.1-fold compared to pure bendamustine. researchgate.net Furthermore, hydroxyapatite-based nanoparticles have also been investigated as a delivery system for bendamustine, showing higher cytotoxicity than the pure drug against cancer cell lines. researchgate.net
Biomarker Discovery and Validation in Preclinical Settings
Predictive Biomarkers of Response
Identifying biomarkers to predict which patients will respond to bendamustine is a critical area of translational research, as clinical responses can be highly variable. nih.gov Preclinical studies have focused on identifying genes and proteins whose expression levels correlate with sensitivity or resistance to the drug.
In chronic lymphocytic leukemia (CLL), a high-throughput gene expression analysis identified the mRNA expression of CD69 and ITGAM (which codes for the protein CD11b) as the most powerful predictor of response to bendamustine. nih.gov High expression of CD69 was significantly associated with a low in vitro response to the drug. nih.gov This finding was independent of other major clinical and biological characteristics in the studied CLL cases. nih.gov The study also noted that prior treatment history was associated with lower sensitivity to bendamustine. nih.gov
Furthermore, the study showed that agents like ibrutinib (B1684441) and idelalisib (B1684644), which can decrease CD69 levels, enhanced bendamustine-induced cytotoxicity in primary CLL cells, suggesting a potential therapeutic strategy to overcome resistance. nih.gov
Pharmacogenomic and Proteomic Signatures
Broader pharmacogenomic and proteomic approaches aim to identify complex molecular signatures that can predict bendamustine efficacy. One study focused on developing a bendamustine resistance gene signature (REGS) using diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM) cell lines. nih.gov By correlating baseline gene expression profiles with the degree of growth inhibition after drug exposure, a predictive signature was created. nih.gov This REGS was able to stratify patients into different risk groups, with results showing significantly lower probabilities of bendamustine resistance in DLBCL patients with germinal center B-cell-like (GCB) subtype tumors. nih.gov
Microarray-based gene expression profiling has also been used to compare the cellular response of bendamustine to other alkylating agents. aacrjournals.org These studies revealed that bendamustine activates a distinct set of genes involved in DNA damage stress response, apoptosis, and the inhibition of mitotic checkpoints. aacrjournals.org A key differentiating feature is the activation of a base excision DNA repair pathway, which is different from the mechanisms employed by other alkylators. aacrjournals.org This unique mechanistic profile may explain its activity in cancers that are resistant to conventional alkylating agents. aacrjournals.org While not direct predictive signatures, these findings highlight the unique biological pathways affected by bendamustine, which can be a source for future biomarker development. aacrjournals.orgresearchgate.net
Immunomodulatory Effects in Preclinical Models
Bendamustine possesses significant immunomodulatory properties that are increasingly being recognized as a key component of its therapeutic effect. nih.govspandidos-publications.com Preclinical studies in various models have begun to elucidate these complex effects on the immune system. researchgate.netnih.gov
In murine models of hematopoietic cell transplantation (HCT), the use of bendamustine both before and after transplant has been shown to reduce graft-versus-host disease (GvHD) while simultaneously enhancing the beneficial graft-versus-leukemia (GvL) effect. researchgate.netnih.gov This desirable outcome is associated with significant changes in key immune cell populations, including T-cells, myeloid-derived suppressor cells (MDSCs), and dendritic cells (DCs). researchgate.netnih.gov In vitro studies have further shown that bendamustine can enhance the suppressive function of MDSCs and suppress the proliferation of both T-cells and B-cells. researchgate.netnih.gov
More recently, research in DLBCL models has shown that bendamustine, particularly in combination with rituximab (B1143277), can induce pyroptosis (a form of inflammatory cell death) in cancer cells by activating the cGAS-STING pathway. bmj.com This activation leads to the release of inflammatory factors and creates an immunologically "hot" tumor microenvironment, which is more susceptible to an anti-tumor immune response. bmj.com The treatment also upregulates major histocompatibility complex (MHC) molecules on the surface of tumor cells, which enhances T-cell activation and function. bmj.com These findings suggest that bendamustine has a dual effect: direct cytotoxicity against tumor cells and a simultaneous stimulation of the patient's own immune system to fight the cancer. bmj.com
Impact on Immune Cell Populations (T-cells, MDSCs, DCs)
This compound has demonstrated significant immunomodulatory effects, altering the proportion, phenotype, and function of key immune cell populations in preclinical models. mdpi.comfrontiersin.orgnih.gov These changes are pivotal to its therapeutic activity, particularly in the context of hematological malignancies and hematopoietic cell transplantation (HCT). mdpi.comnih.gov
T-cells: Bendamustine is known to be a potent inducer of T-cell lymphopenia, particularly affecting CD4+ T-cells. researchgate.net In vitro studies have shown that bendamustine can suppress the proliferation of both T- and B-cells. mdpi.comnih.govarizona.edu In preclinical HCT models, conditioning with bendamustine and total body irradiation (BEN-TBI) results in fewer donor T-cells in the intestines early after transplant compared to standard cyclophosphamide-based regimens. nih.gov This reduction in alloreactive T-cells is a key factor in mitigating graft-versus-host disease (GvHD). frontiersin.orgnih.gov Despite the reduction in T-cell numbers, bendamustine treatment in combination with rituximab has been shown to enhance T-cell activation and anti-tumor function, partly by upregulating major histocompatibility complex (MHC) molecules on tumor cells. bmj.com
Myeloid-Derived Suppressor Cells (MDSCs): A consistent finding across multiple murine models is that bendamustine treatment leads to an increase in the number and proportion of myeloid-derived suppressor cells (MDSCs). mdpi.comnih.gov In mice conditioned with BEN-TBI, suppressive CD11b+Gr-1high myeloid cells were found to be increased in the blood, bone marrow, spleen, and intestines. nih.govnih.gov The importance of this cell population is highlighted by the observation that depleting Gr-1high cells before transplant partially negates the beneficial effects of bendamustine conditioning. nih.govnih.govashpublications.org Furthermore, in vitro studies have demonstrated that bendamustine can directly enhance the suppressive function of MDSCs against activated T-cells. mdpi.comnih.govarizona.edu This expansion of MDSCs, which are known to limit GvHD, is a significant mechanism behind bendamustine's immunomodulatory profile. mdpi.comnih.gov
Dendritic Cells (DCs): Bendamustine significantly alters the composition and function of dendritic cells, the primary antigen-presenting cells responsible for initiating T-cell responses. frontiersin.org Preclinical studies show that bendamustine conditioning skews the host DC population towards type 1 conventional DCs (cDC1s), a subset known to have regulatory functions and the ability to suppress GvHD. frontiersin.orgnih.gov Specifically, bendamustine treatment leads to a higher frequency of host pre-cDC1s. nih.gov Mechanistically, bendamustine exposure has been found to increase the expression of the Flt3 receptor on DCs. nih.govfrontiersin.orgnih.gov Enhanced Flt3 signaling is associated with the development of cDC1s. frontiersin.org Additionally, DCs exposed to bendamustine in vitro exhibit a regulatory phenotype, characterized by lower expression of the co-stimulatory molecule ICOS-L, higher expression of the co-inhibitory molecule PD-L1, and reduced secretion of pro-inflammatory cytokines such as IL-6, TNFα, CCL5, and CCL2. mdpi.com
Table 1: Preclinical Effects of Bendamustine on Immune Cell Populations
| Immune Cell Population | Key Preclinical Findings | References |
|---|---|---|
| T-cells | Suppresses proliferation; induces lymphopenia (especially CD4+ T-cells). | mdpi.comnih.govresearchgate.netarizona.edu |
| Reduces donor T-cell numbers in tissues post-HCT. | nih.gov | |
| Enhances T-cell activation and anti-tumor function when combined with rituximab. | bmj.com | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Increases the number and proportion of CD11b+Gr-1high MDSCs in blood, bone marrow, spleen, and intestines. | mdpi.comnih.govnih.govnih.gov |
| Enhances the suppressive function of MDSCs against activated T-cells in vitro. | mdpi.comnih.govarizona.edu | |
| Dendritic Cells (DCs) | Skews DC population towards regulatory type 1 conventional DCs (cDC1s). | mdpi.comfrontiersin.orgnih.gov |
| Increases expression of Flt3 receptor on DCs. | nih.govfrontiersin.orgnih.gov | |
| Induces a regulatory phenotype with altered co-stimulatory/co-inhibitory molecule expression (e.g., increased PD-L1). | mdpi.com | |
| Reduces secretion of pro-inflammatory cytokines (IL-6, TNFα, CCL5, CCL2). | mdpi.com |
Activation of Innate Immune Pathways (e.g., cGAS-STING Pathway)
Recent translational research has revealed that bendamustine's mechanism of action extends beyond its direct cytotoxic effects to include the activation of critical innate immune signaling pathways. bmj.com As a DNA-damaging agent, bendamustine induces double-strand breaks and creates abnormal DNA fragments. bmj.comnih.govmedchemexpress.com These cytosolic DNA fragments are sensed by the innate immune receptor cyclic GMP-AMP synthase (cGAS). bmj.comnih.gov
Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic guanosine (B1672433) monophosphate–adenosine (B11128) monophosphate (cGAMP). frontiersin.org cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. bmj.comfrontiersin.org This activation initiates a downstream signaling cascade. bmj.comnih.gov Research in diffuse large B-cell lymphoma (DLBCL) models demonstrated that treatment with bendamustine (in combination with rituximab) led to a significant upregulation of genes associated with the cGAS-STING-Type I Interferon signaling pathway. bmj.com
The activation of STING leads to the recruitment and phosphorylation of TANK-Binding Kinase 1 (TBK1), which in turn phosphorylates and activates transcription factors like Interferon Regulatory Factor 3 (IRF3). bmj.comfrontiersin.org This cascade results in the production of type I interferons and other inflammatory cytokines, which are crucial for mounting an anti-tumor immune response. bmj.comnih.govembopress.org The activation of the cGAS-STING pathway by bendamustine represents a key link between the drug's DNA-damaging properties and its ability to stimulate anti-cancer immunity. bmj.com
Induction of Pyroptosis and Inflammatory Responses
A direct consequence of bendamustine-induced cGAS-STING pathway activation is the initiation of pyroptosis, a highly inflammatory form of programmed cell death. bmj.comnih.gov Unlike apoptosis, which is generally immunologically silent, pyroptosis results in the release of pro-inflammatory cellular contents, further stimulating an immune response. frontiersin.orgnih.gov
In DLBCL cell lines, prolonged exposure to bendamustine was shown to induce pyroptosis in a cGAS-STING-dependent manner. bmj.comnih.gov The mechanism involves the activation of caspase-1, which then cleaves gasdermin D (GSDMD). bmj.com The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cytokines and damage-associated molecular patterns (DAMPs). bmj.comnih.gov
Research findings confirmed this pathway, showing that bendamustine treatment led to increased expression of key pyroptosis-related genes and proteins. bmj.com
Table 2: Bendamustine-Induced Changes in Pyroptosis-Related Gene Expression in DLBCL Cells
| Gene/Protein | Function in Pyroptosis | Observed Effect of Bendamustine | Reference |
|---|---|---|---|
| GSDMD | Executor of pyroptosis; forms pores in the cell membrane. | Upregulated gene expression; increased protein levels of cleaved GSDMD (N-GSDMD). | bmj.com |
| NLRP1 | Inflammasome sensor that can lead to caspase-1 activation. | Upregulated gene expression. | bmj.com |
| CASP1 (Caspase-1) | Protease that cleaves GSDMD and pro-inflammatory cytokines. | Upregulated gene expression; increased protein levels of cleaved Caspase-1. | bmj.com |
The induction of pyroptosis and the resulting release of inflammatory factors contribute significantly to the immunomodulatory effects of bendamustine, transforming the tumor into a more immunogenic entity. bmj.com
Modulation of Tumor Microenvironment
The culmination of bendamustine's effects on immune cells and signaling pathways is a profound modulation of the tumor microenvironment (TME). bmj.com By activating the cGAS-STING pathway and inducing pyroptotic cell death, bendamustine helps to convert an immunologically "cold" or ignorant TME into an immunologically "hot," inflamed one. bmj.comnih.gov
The release of inflammatory factors, DAMPs, and type I interferons following STING activation and pyroptosis serves to recruit and activate immune effector cells. bmj.comfrontiersin.org This process enhances T-cell infiltration into the tumor. bmj.com Furthermore, bendamustine treatment has been shown to upregulate the expression of MHC molecules on the surface of tumor cells. bmj.comnih.gov This increased antigen presentation machinery makes cancer cells more visible and susceptible to recognition and killing by cytotoxic T-lymphocytes.
Clinical Research on Bendamustine Hydrochloride: Efficacy and Outcomes
Clinical Efficacy in Hematologic Malignancies
Bendamustine (B91647) has emerged as a valuable therapeutic option for patients with CLL, a common form of leukemia in adults, particularly in older individuals. nih.govjhoponline.com Historically, treatment for CLL involved agents like chlorambucil (B1668637), but bendamustine has shown superior outcomes in several clinical trials. nih.govpersonalizedmedonc.com
For patients who have not received prior treatment for CLL, bendamustine has been established as a more effective option than chlorambucil. A pivotal international, multicenter, open-label Phase III trial directly compared the efficacy of bendamustine with chlorambucil in treatment-naïve patients with Binet Stage B or C CLL. bendekahcp.comcaprockhematology.com
The superiority of bendamustine was also evident in progression-free survival (PFS), which is the length of time during and after treatment that a patient lives with the disease but it does not get worse. The median PFS for patients receiving bendamustine was 18 months, a significant improvement over the 6 months observed in the chlorambucil group. jhoponline.comcancernetwork.comtheoncologynurse.com Later follow-up of this trial with a median observation time of 54 months confirmed these findings, showing a median PFS of 21.2 months for bendamustine versus 8.8 months for chlorambucil. nih.gov
Another study, the MABLE trial, compared the combination of bendamustine with rituximab (B1143277) (R-B) to chlorambucil with rituximab (R-Clb) in first-line treatment of CLL. The R-B combination resulted in a higher complete response rate (24% vs. 9%) and a longer median progression-free survival (40 months vs. 30 months) compared to R-Clb. nih.gov
| Efficacy Endpoint | Bendamustine | Chlorambucil | Study |
| Overall Response Rate (ORR) | 59% | 26% | Pivotal Phase III Trial cancernetwork.com |
| Complete Response (CR) | 8% | <1% | Pivotal Phase III Trial bendekahcp.comcancernetwork.com |
| Median Progression-Free Survival (PFS) | 18 months | 6 months | Pivotal Phase III Trial jhoponline.comcancernetwork.comtheoncologynurse.com |
| Median PFS (54-month follow-up) | 21.2 months | 8.8 months | Phase III Trial Update nih.gov |
| Combination Therapy (with Rituximab) | Bendamustine + Rituximab (R-B) | Chlorambucil + Rituximab (R-Clb) | MABLE Study nih.gov |
| Complete Response (CR) | 24% | 9% | MABLE Study nih.gov |
| Median Progression-Free Survival (PFS) | 40 months | 30 months | MABLE Study nih.gov |
Bendamustine has also demonstrated significant activity in patients with CLL who have relapsed after or are refractory to previous treatments. For patients whose disease has become resistant to fludarabine (B1672870), a standard treatment for CLL, the prognosis is often poor. nih.gov
| Patient Population | Treatment | Overall Response Rate (ORR) | Median Event-Free/Progression-Free Survival | Study |
| Relapsed/Refractory CLL | Bendamustine Monotherapy | 59% | 14.7 months (Event-Free) | GCLLSG Phase II nih.gov |
| Rituximab-Relapsed CLL | Bendamustine Monotherapy | 74% | Not Reported | Single-arm study theoncologynurse.com |
| Relapsed/Refractory CLL | Bendamustine + Mitoxantrone (B413) + Rituximab | 96% | 17 months (Time to Progression) | German Trial nih.gov |
Bendamustine is an effective therapy for various types of Non-Hodgkin Lymphoma (NHL), particularly indolent B-cell lymphomas.
| Patient Population | Treatment | Overall Response Rate (ORR) | Median Duration of Response/Time to Progression | Study |
| Indolent NHL | Bendamustine Monotherapy | 73% | 16 months (Duration of Response) | German Phase II Trial nih.gov |
| Rituximab-Refractory Indolent B-cell NHL | Bendamustine Monotherapy | 74% | Not Reported | Single-arm study theoncologynurse.com |
Non-Hodgkin Lymphoma (NHL)
Mantle Cell Lymphoma (MCL)
Bendamustine hydrochloride, often in combination with rituximab (BR), has demonstrated significant efficacy in the treatment of both newly diagnosed and relapsed/refractory mantle cell lymphoma (MCL).
Recent research has also explored the addition of other agents to the bendamustine and rituximab backbone. A phase II trial is currently comparing three chemotherapy regimens that include bendamustine, rituximab, high-dose cytarabine (B982), and acalabrutinib (B560132) for newly diagnosed MCL. cancer.gov Furthermore, the incorporation of acalabrutinib with bendamustine and rituximab has been shown to significantly improve PFS in transplant-ineligible patients with previously untreated MCL. researchgate.net
Table 1: Efficacy of this compound in Mantle Cell Lymphoma Clinical Trials
| Trial/Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| Japanese Phase II Trial nih.gov | Bendamustine + Rituximab | Previously Untreated | 90% | 60% | 24 months |
| Multicenter Phase II Study nih.gov | Bendamustine + Rituximab | Relapsed | 92% | 41% | 23 months |
| Phase II Relapsed/Refractory Study nih.gov | Bendamustine + Rituximab | Relapsed/Refractory | 82% | 40% | 1.6 years (DoR) |
| RCT Subgroup Analysis wikipedia.orgspandidos-publications.com | Bendamustine + Rituximab | Relapsed | 70.8% | 37.5% | 17.6 months |
Diffuse Large B-cell Lymphoma (DLBCL) Considerations
The role of this compound in diffuse large B-cell lymphoma (DLBCL) has been investigated, particularly in the relapsed/refractory setting and for older patients who may not be candidates for more intensive chemotherapy regimens.
For older, previously untreated DLBCL patients who were poor candidates for standard R-CHOP chemotherapy, a phase II trial of BR enrolled 23 patients with a median age of 80 years. nih.gov This study found an ORR of 78% with a 52% CR rate. nih.gov However, the survival outcomes were modest, with a median OS of 10.2 months and a median PFS of 5.4 months. nih.gov Another retrospective study comparing BR to R-CHOP in older DLBCL patients (≥65 years with poor performance status or ≥75 years) found that BR was associated with inferior OS (16.3 vs. 75.4 months) and PFS (11.0 vs. 62.3 months) compared to R-CHOP. clinicaltrials.gov However, for a subgroup of patients with a high comorbidity index, there was no significant difference in OS or PFS between the two regimens. clinicaltrials.gov
Clinical trials are also exploring bendamustine in other combinations. A phase I/II trial is studying this compound with rituximab, etoposide, and carboplatin (B1684641) in patients with relapsed or refractory DLBCL. clinicaltrials.gov Another phase I/II trial is investigating the combination of rituximab, this compound, and lenalidomide (B1683929) in patients with aggressive B-cell lymphoma, including DLBCL, who are not eligible for anthracycline-based therapy. nih.gov
Table 2: Efficacy of this compound in Diffuse Large B-cell Lymphoma
| Trial/Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|---|
| Multicenter Phase II england.nhs.uk | Bendamustine + Rituximab | Relapsed/Refractory | 62.7% | 37.3% | 200 days | Not Reported |
| Korean Retrospective nih.gov | Bendamustine + Rituximab | Relapsed/Refractory | Not Reported | Not Reported | 3.9 months | 6.7 months |
| Phase II Elderly nih.gov | Bendamustine + Rituximab | Previously Untreated, Elderly | 78% | 52% | 5.4 months | 10.2 months |
| Retrospective Comparison clinicaltrials.gov | Bendamustine + Rituximab | Older Patients | Not Reported | Not Reported | 11.0 months | 16.3 months |
Multiple Myeloma (MM) Clinical Investigations
This compound has been evaluated as a therapeutic option for patients with both newly diagnosed and relapsed/refractory multiple myeloma (MM). nih.gov
Combination therapies involving bendamustine are being actively investigated. A phase I/II trial studied the combination of bendamustine, lenalidomide, and dexamethasone (B1670325) in patients with relapsed MM, with the primary objective of determining the maximum tolerated dose and confirmed response rate. clinicaltrials.gov A separate phase 1/2 study of bendamustine, pomalidomide, and dexamethasone in heavily pretreated, lenalidomide-refractory patients demonstrated an ORR of 72%, with a median PFS of 9.6 months and a median OS of 21.3 months. conference-correspondent.com
For newly diagnosed patients, bendamustine has also been studied. A phase III trial in Europe showed that bendamustine plus prednisone (B1679067) resulted in a higher complete response rate and longer time to treatment failure compared to melphalan (B128) plus prednisone in patients not eligible for transplantation. medscape.com
Table 3: Efficacy of this compound in Multiple Myeloma
| Trial/Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Korean Retrospective nih.gov | Bendamustine + Prednisone | Heavily Pre-treated Relapsed/Refractory | 35% | 3.1 months | 5.5 months |
| Turkish Retrospective nih.gov | Bendamustine based | Heavily Pre-treated Relapsed/Refractory | 21% (PR) | 2 months | 4 months |
| Phase 1/2 Study conference-correspondent.com | Bendamustine + Pomalidomide + Dexamethasone | Lenalidomide-Refractory | 72% | 9.6 months | 21.3 months |
| European Phase III medscape.com | Bendamustine + Prednisone | Newly Diagnosed, Transplant Ineligible | Superior CR rate vs. Melphalan + Prednisone | Longer time to treatment failure vs. control | Not Reported |
Hodgkin's Lymphoma Therapeutic Role
This compound has demonstrated efficacy in the treatment of relapsed and refractory Hodgkin lymphoma (HL).
Ongoing clinical trials are exploring bendamustine in combination with other agents for HL. One phase I/II trial is investigating this compound in combination with carboplatin, etoposide, and rituximab for patients with relapsed or refractory HL. clinicaltrials.gov Another active phase 2 study is testing the safety and effectiveness of combining pembrolizumab (B1139204) with bendamustine in patients with relapsed or refractory classical Hodgkin Lymphoma. centerwatch.com
Table 4: Efficacy of this compound in Hodgkin Lymphoma
| Trial/Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response |
|---|---|---|---|---|---|
| Phase II Study nih.gov | Bendamustine Monotherapy | Relapsed/Refractory | 53% | 33% | 5 months |
Efficacy in Solid Tumors
Beyond hematological malignancies, the clinical utility of this compound has been explored in various solid tumors.
Soft Tissue Sarcoma Trials
For patients with advanced soft tissue sarcoma (STS) who have progressed after standard therapies, bendamustine has been investigated as a salvage treatment.
A noncomparative, multicenter phase 2 study by the German Sarcoma Group evaluated bendamustine in 36 patients with refractory STS. nih.gov The study reported one partial remission (3%) and stable disease in 31% of patients. nih.gov Notably, in the subgroup of 15 patients with leiomyosarcoma, 40% achieved stable disease. nih.gov The estimated 3-month and 6-month progression-free survival rates for all histologic subtypes were 35.3% and 23.5%, respectively. spandidos-publications.comnih.gov
Breast Cancer Clinical Studies
This compound has been studied as both a monotherapy and in combination regimens for patients with metastatic breast cancer (MBC).
Table 6: Efficacy of this compound in Metastatic Breast Cancer
| Trial/Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) / Remission Rate | Median Progression-Free Survival (PFS) / Time to Progression (TTP) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Phase II Pilot Study nih.gov | Bendamustine Monotherapy | Pretreated Advanced | 27% | 2 months (TTP) | Not Reported |
| Phase II Monotherapy nih.gov | Bendamustine Monotherapy | Metastatic | 20% (PR) | 6 months | 8 months |
| Phase III Combination personalizedmedonc.com | Bendamustine + Methotrexate + Fluorouracil | First-line Metastatic | Not Significantly Different from CMF | 8.2 months (TTP) | Not Reported |
| Phase II Combination personalizedmedonc.com | Bendamustine + Paclitaxel | Metastatic | 42.3% | 7.3 months | 14.9 months |
Small-Cell Lung Cancer Research
This compound has been investigated as a therapeutic option for patients with small-cell lung cancer (SCLC), particularly in the relapsed and refractory settings. Research has demonstrated its activity both as a single agent and in combination with other chemotherapy drugs.
Ovarian Cancer and Bile Duct Cancer Explorations
Exploratory studies have been conducted to assess the potential of this compound in other solid tumors, including ovarian and bile duct cancers, particularly in patients with advanced or refractory disease.
For ovarian cancer, a phase II study investigated bendamustine in women with platinum and taxane-resistant epithelial ovarian cancer. nih.gov In this heavily pre-treated population, no objective tumor responses were observed, although two out of ten patients had stable disease. nih.govresearchgate.net The study highlighted a lack of clinical benefit in this specific patient group. nih.gov Another open-label phase II trial was designed to evaluate bendamustine in women with advanced ovarian cancer, fallopian tube cancer, or primary peritoneal serous papillary carcinoma that had relapsed or was refractory to primary treatment. clinicaltrials.gov The primary goal was to determine the efficacy and safety in this platinum-resistant population. clinicaltrials.gov
Comparative Effectiveness Research
Randomized Clinical Trials Against Standard Regimens (e.g., Chlorambucil, CHOP)
This compound, both alone and in combination, has been directly compared to established standard-of-care regimens in several large, randomized phase III clinical trials, primarily in the setting of hematologic malignancies.
A pivotal international, randomized trial compared bendamustine with chlorambucil in 319 previously untreated patients with advanced (Binet stage B or C) chronic lymphocytic leukemia (CLL). caprockhematology.comisrctn.com This study was instrumental in establishing bendamustine's efficacy as a first-line therapy for CLL. theoncologynurse.com
In the realm of non-Hodgkin lymphoma (NHL), two major randomized trials have compared the combination of bendamustine and rituximab (BR) against standard R-CHOP (rituximab, cyclophosphamide (B585), doxorubicin (B1662922), vincristine, prednisone) or R-CVP (rituximab, cyclophosphamide, vincristine, prednisone) regimens.
The StiL NHL1-2003 study , conducted in Germany, randomized 514 patients with newly diagnosed stage III or IV indolent or mantle cell lymphoma (MCL) to receive either BR or R-CHOP. nih.govahdbonline.com The findings from this trial positioned BR as a preferred first-line treatment for these conditions due to superior progression-free survival and a better tolerability profile. nih.gov
The BRIGHT study was a global, randomized, non-inferiority phase III trial that enrolled 447 patients with treatment-naïve indolent NHL or MCL. ashpublications.orgnih.gov Patients were randomized to receive either BR or a standard rituximab-chemotherapy regimen (R-CHOP or R-CVP) pre-selected by the investigator as the most appropriate for the patient. nih.gov The study concluded that BR was non-inferior to the standard regimens based on the primary endpoint of complete response rate. nih.gov
Outcomes Analysis (Progression-Free Survival, Overall Survival, Duration of Response)
The comparative trials provided robust data on key efficacy outcomes, demonstrating the clinical benefits of bendamustine-based regimens.
In the CLL trial comparing bendamustine to chlorambucil, the outcomes significantly favored bendamustine. caprockhematology.com
Complete Response (CR): 31% for bendamustine versus only 2% for chlorambucil. caprockhematology.com
Progression-Free Survival (PFS): The median PFS was significantly longer with bendamustine at 21.6 months, compared to 8.3 months with chlorambucil. caprockhematology.com
Duration of Response (DOR): The median DOR was 21.8 months for the bendamustine group, while it was 8.0 months for the chlorambucil group. caprockhematology.com
The StiL NHL1-2003 study comparing BR to R-CHOP in indolent and mantle cell lymphomas also showed superior outcomes for the bendamustine-containing arm.
Progression-Free Survival (PFS): At a median follow-up of 45 months, the median PFS was significantly longer in the BR group (69.5 months) compared to the R-CHOP group (31.2 months). nih.govahdbonline.com
In the BRIGHT study, the BR regimen was found to be non-inferior to R-CHOP/R-CVP.
Complete Response (CR): The CR rate was 31% for the BR arm and 25% for the standard therapy arm, meeting the pre-defined non-inferiority margin. nih.gov
Combination Therapy Strategies
This compound plus Rituximab (BR) Regimens
The combination of this compound and rituximab (BR) has emerged as a highly effective and widely used regimen for various B-cell hematologic malignancies. theoncologynurse.com Its efficacy has been established in both first-line and relapsed/refractory settings.
For indolent non-Hodgkin lymphomas (iNHL), the StiL trial was a landmark study demonstrating that first-line BR resulted in a significantly longer median PFS (69.5 months) compared to R-CHOP (31.2 months). spandidos-publications.com The BRIGHT study further established BR as a non-inferior option to R-CHOP/R-CVP in this setting. spandidos-publications.com In relapsed iNHL, BR has been shown to improve PFS and OS when compared with fludarabine plus rituximab. spandidos-publications.com
The BR regimen is also effective in CLL. In a real-world study of patients receiving BR as a first salvage treatment, the regimen was found to be efficacious, with a 78.6% PFS rate at 12 months (median 25 months) and a 92.7% OS rate at 12 months (median 74.5 months). haematologica.org
However, the efficacy of BR can be context-dependent. In a phase II study of frail, older patients (median age 80 years) with previously untreated diffuse large B-cell lymphoma (DLBCL), while the ORR was high at 78% (52% CR), the survival outcomes were poor, with a median OS of 10.2 months and a median PFS of 5.4 months. nih.gov
Combinations with Other Chemotherapeutic Agents (e.g., Fludarabine, Mitoxantrone, Cytarabine)
The exploration of bendamustine in combination with other conventional chemotherapeutic agents has yielded varied results, often highlighting a trade-off between increased efficacy and heightened toxicity.
Cytarabine: Preclinical studies have demonstrated a strong synergistic effect between bendamustine and cytarabine. austinpublishinggroup.comresearchgate.net This is attributed to bendamustine's ability to modulate cytarabine metabolism, enhancing its apoptotic effect. austinpublishinggroup.com This synergy has been observed in various leukemia and lymphoma cell lines, including those with 17p deletion, which are typically associated with a poor prognosis. austinpublishinggroup.com A clinical study of the R-BAC regimen (rituximab, bendamustine, and cytarabine) in heavily pretreated high-risk CLL patients showed an ORR of 84%, with a median PFS of 16 months. austinpublishinggroup.com In mantle cell lymphoma patients ineligible for intensive regimens, the R-BAC combination also demonstrated high efficacy. researchgate.net In vitro studies on BCP-ALL cell lines indicated that the combination of bendamustine and cytarabine had synergistic-to-additive effects on two out of three cell lines. nih.gov
Table 1: Efficacy of this compound in Combination with Other Chemotherapeutic Agents
| Combination | Cancer Type | Key Efficacy Outcomes | Source |
|---|---|---|---|
| Bendamustine + Rituximab (BR) vs. Fludarabine + Cyclophosphamide + Rituximab (FCR) | Relapsed/Refractory CLL | Higher ORR with BR, longer PFS with FCR | nih.gov |
| Bendamustine vs. Fludarabine | Relapsed/Refractory CLL | ORR: 76% vs 62%; CR: 27% vs 9% (not statistically significant) | dovepress.com |
| Bendamustine + Mitoxantrone | Relapsed MCL | High response rates, but significant hematological toxicity | nih.gov |
| Bendamustine + Rituximab + Mitoxantrone | CLL | ORR: 84%–86%; Median PFS: 10–16 months | dovepress.com |
| Bendamustine + Rituximab + Cytarabine (R-BAC) | High-Risk CLL | ORR: 84%; Median PFS: 16 months | austinpublishinggroup.com |
| Bendamustine + Cytarabine | BCP-ALL (in vitro) | Synergistic-to-additive effects in most cell lines | nih.gov |
Rationales for Novel Combinations with Targeted Therapies and Immunotherapies
The unique mechanism of action and immunomodulatory effects of bendamustine provide a strong rationale for its combination with targeted therapies and immunotherapies. nih.govnih.gov
Targeted Therapies: Bendamustine's activity in both dividing and quiescent cells, coupled with its distinct resistance profile compared to other alkylating agents, makes it a suitable partner for targeted agents that inhibit specific signaling pathways crucial for cancer cell survival and proliferation. tandfonline.comnih.gov For instance, combining bendamustine with agents that target B-cell receptor signaling, such as Bruton's tyrosine kinase (BTK) inhibitors (e.g., ibrutinib), has been a key area of investigation. stanfordhealthcare.org The rationale is that bendamustine can debulk the tumor, while the targeted agent provides a more sustained inhibition of pro-survival pathways.
Immunotherapies: Bendamustine has been shown to have immunomodulatory effects, which can be harnessed in combination with immunotherapies like monoclonal antibodies. nih.govnih.gov Preclinical data indicate that adding rituximab, an anti-CD20 monoclonal antibody, can lower the dose of bendamustine needed to induce apoptosis in CLL cells. nih.gov This synergistic effect forms the basis of the widely used BR regimen. nih.govnih.gov The combination of bendamustine with ofatumumab, another anti-CD20 antibody, has also been studied, with the goal of creating a potent and less toxic regimen. clinicaltrials.gov The recent approval of a CD19- and CD20-directed immunotherapy combination highlights the potential of chemotherapy-free regimens, a direction that future bendamustine combinations may also explore. onclive.com
Real-World Evidence and Post-Marketing Surveillance
Real-world data and post-marketing surveillance provide valuable insights into the long-term effectiveness and safety of bendamustine outside the controlled environment of clinical trials.
Analyses of the FDA Adverse Event Reporting System (FAERS) have been instrumental in understanding the post-marketing safety profile of bendamustine.
A study analyzing FAERS data from January 2017 to September 2023 identified 9,131 reports where bendamustine was the primary suspected drug. nih.gov This analysis confirmed many of the known adverse events listed on the drug's label but also uncovered 16 unexpected and significant adverse events, including hypogammaglobulinemia. nih.gov
Another analysis of FAERS data from January 2008 to March 2023 identified 4,214 adverse event reports with bendamustine as the primary suspect. tandfonline.comtandfonline.com This study found 214 adverse event risk signals, of which 141 were not listed on the package insert. tandfonline.comtandfonline.com These findings underscore the importance of continuous monitoring of real-world data to identify new potential risks. tandfonline.comajmc.com
Observational studies and patient registries offer a broader perspective on the use and outcomes of bendamustine in routine clinical practice.
The BENITA study, a prospective, non-interventional observational study in Germany, was designed to assess the efficacy, tolerability, and quality of life of patients treated with bendamustine in daily practice, with a particular focus on the influence of age on outcomes. drks.de Such studies are crucial for understanding the effectiveness of a drug under "real-life" conditions. drks.de
Research in Special Patient Populations
The use of bendamustine in elderly patients has been a significant area of research, as this demographic often has comorbidities that preclude the use of more aggressive chemotherapy regimens.
A Phase III trial comparing bendamustine plus rituximab (BR) to ibrutinib-based regimens in previously untreated older patients (≥65 years) with CLL has been conducted to determine the optimal treatment approach for this population. stanfordhealthcare.org
A Phase I/II trial investigated the combination of bendamustine and idarubicin (B193468) in patients aged 50 or older with previously untreated acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS). clinicaltrials.gov
For elderly patients with newly diagnosed diffuse large B-cell lymphoma (DLBCL) who are poor candidates for the standard R-CHOP regimen, a Phase II study evaluated the combination of bendamustine and ofatumumab as a potentially less toxic and still efficacious alternative. clinicaltrials.gov
In a Phase II study of elderly patients (over 60 years) with low-tumor burden follicular lymphoma, the combination of rituximab and bendamustine resulted in a complete response rate of 54.0%. nih.gov
Data from clinical trials in CLL and non-Hodgkin lymphoma (NHL) have shown no clinically significant differences in the safety profile or pharmacokinetics of bendamustine in patients aged 65 years or older compared to younger patients. personalizedmedonc.com Analysis of the FAERS database also showed that the highest number of adverse event reports for bendamustine were in patients over 65 years of age. tandfonline.comtandfonline.com
Patients with Hepatic Impairment
The liver plays a role in the metabolism of bendamustine, primarily through cytochrome P450 (CYP) 1A2, although the main pathway is hydrolysis. nih.govspandidos-publications.com Consequently, the use of bendamustine in patients with hepatic impairment requires careful consideration. pfizer.comfda.gov
Formal studies on the impact of hepatic impairment on bendamustine's pharmacokinetics are lacking. theoncologynurse.compfizer.com However, a population pharmacokinetic analysis involving 26 patients with mild hepatic impairment showed no substantial difference in the drug's profile compared to patients with normal liver function. nih.govfda.gov Based on these limited data, it is recommended that bendamustine be used with caution in patients with mild hepatic impairment. theoncologynurse.compfizer.com
For patients with moderate to severe hepatic impairment, the data is even more scarce, and its use is generally not recommended. theoncologynurse.compfizer.comnih.govfda.gov Moderate hepatic impairment is typically defined as having aspartate aminotransferase (AST) or alanine (B10760859) aminotransferase (ALT) levels 2.5 to 10 times the upper limit of normal (ULN) and total bilirubin (B190676) 1.5 to 3 times the ULN. pfizer.comfda.gov Severe impairment is defined as total bilirubin greater than 3 times the ULN. pfizer.comfda.gov Some European guidelines suggest a dose reduction for moderate impairment, though data remains limited. medac.eufda.gov.ph
Despite these recommendations, there are case reports of bendamustine being used successfully in patients with significant hepatic dysfunction. nih.govtandfonline.com One pilot study reported adequate tolerability in six patients with advanced bile duct cancer and substantial hepatic dysfunction. nih.gov Another report detailed the successful treatment of two patients with aggressive NHL and severe liver impairment, where the impairment was considered obstructive rather than functional. nih.govhematologyandoncology.net
Table 2: Recommendations for Bendamustine Use in Hepatic Impairment
| Level of Hepatic Impairment | Definition Example | Clinical Recommendation | Reference |
|---|---|---|---|
| Mild | Total bilirubin ≤ ULN, AST ≥ ULN to 2.5 x ULN | Use with caution; no significant pharmacokinetic effect noted. | theoncologynurse.comnih.govfda.gov |
| Moderate | AST or ALT 2.5-10 x ULN and Total Bilirubin 1.5-3 x ULN | Not recommended by manufacturer; some guidelines suggest a 30% dose reduction. | pfizer.comnih.govmedac.eu |
| Severe | Total Bilirubin > 3 x ULN | Not recommended. | pfizer.comnih.govfda.gov |
Genetic Risk Factors and Prognostic Markers (e.g., del 11q, unmutated IGHV, del 17p)
The efficacy of bendamustine, particularly in CLL, is influenced by various genetic and biological prognostic markers. ashpublications.org High-risk genetic alterations, such as deletion of the short arm of chromosome 17 (del[17p]), which involves the TP53 gene, are known to confer a poor prognosis with standard chemoimmunotherapy. scispace.comkarger.comresearchgate.netcanjhealthtechnol.ca
The mutational status of the immunoglobulin heavy chain variable region (IGHV) gene is another critical prognostic factor. karger.comcanjhealthtechnol.ca Patients with unmutated IGHV generally have a more aggressive disease course. The study of bendamustine plus rituximab in relapsed/refractory CLL reported an ORR of 58.7% in patients with unmutated IGHV. researchgate.netnih.gov While this demonstrates activity, outcomes are generally less favorable than in patients with mutated IGHV. ashpublications.org
Deletion of the long arm of chromosome 11 (del[11q]) is considered a medium-high risk factor. journal-jchor.com However, treatment with bendamustine has shown considerable efficacy in this subgroup. As noted, a phase II trial documented a 92.3% ORR in patients with del(11q) treated with a bendamustine-rituximab combination, suggesting it is an effective option for this patient group. researchgate.netnih.gov
Table 3: Efficacy of Bendamustine Plus Rituximab in CLL by Genetic Risk Factor
| Genetic Marker | Risk Category | Overall Response Rate (ORR) | Reference |
|---|---|---|---|
| del(17p) | High | 7.1% | researchgate.netnih.gov |
| Unmutated IGHV | High | 58.7% | researchgate.netnih.gov |
| del(11q) | Medium-High | 92.3% | researchgate.netnih.gov |
| Trisomy 12 | Medium | 100% | researchgate.netnih.gov |
Hematopoietic Cell Transplantation (HCT) Conditioning Regimens
Bendamustine has been incorporated into conditioning regimens prior to autologous hematopoietic cell transplantation (auto-HCT), primarily for patients with relapsed or refractory lymphomas. mdpi.com The most studied regimen is BeEAM, where bendamustine replaces carmustine (B1668450) (BCNU) in the standard BEAM protocol (carmustine, etoposide, cytarabine, melphalan). nih.govtermedia.pl
The initial study of the BeEAM regimen in patients with relapsed/resistant lymphomas found it to be safe and effective. nih.gov Subsequent follow-up at 41 months showed a three-year probability of progression-free survival of 72%. nih.gov A large French multicenter retrospective study involving 474 patients treated with the BeEAM regimen confirmed its feasibility but highlighted a significant rate of acute renal failure (27.9%), which was associated with higher bendamustine doses. nih.gov
Table 4: Comparative Outcomes of BeEAM vs. BEAM Conditioning Regimens
| Study Population | Regimen | Key Outcome | Reference |
|---|---|---|---|
| Lymphoma (n=237) | BeEAM vs. BEAM | Comparable overall and progression-free survival (p=0.73 and p=0.55, respectively). | termedia.plresearchgate.net |
| Lymphoma (n=237) | BeEAM vs. BEAM | Comparable median time to neutrophil and platelet recovery. | termedia.pl |
| Mantle Cell Lymphoma (n=168) | BeEAM vs. BEAM | Significantly higher 3-year Progression-Free Survival for BeEAM (84% vs. 63%, p=0.03). | researchgate.net |
| Relapsed/Refractory Lymphoma (n=474) | BeEAM | Non-relapse mortality of 3.3%; acute renal failure in 27.9% of cases. | nih.gov |
Academic Research on Adverse Events and Management Strategies
Hematologic Toxicities and Their Underlying Mechanisms
The cytotoxic effects of bendamustine (B91647) are primarily a result of its ability to cause DNA damage through alkylation. nih.gov This mechanism involves the creation of intra-strand and inter-strand crosslinks in DNA, which inhibits DNA replication and repair, ultimately triggering cell death (apoptosis) in rapidly dividing cells. nih.govdrugbank.comresearchgate.net Hematopoietic precursor cells in the bone marrow are particularly susceptible to this action, leading to the most common dose-limiting toxicities of bendamustine: hematologic adverse events. nih.govtheoncologypharmacist.com
Myelosuppression, the suppression of the bone marrow's ability to produce blood cells, is a well-documented consequence of bendamustine treatment. theoncologypharmacist.compersonalizedmedonc.com This effect is a direct result of the drug's cytotoxic impact on hematopoietic stem and progenitor cells. nih.gov The resulting decrease in the production of mature blood cells manifests clinically as neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells). nih.govtheoncologypharmacist.comprnewswire.com
Research indicates that bendamustine-induced myelosuppression is generally reversible. theoncologypharmacist.com The median time for neutrophil and platelet counts to reach their lowest point (nadir) is approximately 21 days following administration. theoncologypharmacist.com Subsequent recovery to levels sufficient for further treatment typically occurs within 8 days for neutrophils and 14 days for platelets. theoncologypharmacist.com Management strategies investigated in clinical studies for severe myelosuppression include blood product transfusions and the use of colony-stimulating growth factors. theoncologypharmacist.com In some cases, bendamustine has been associated with the rare but serious condition of aplastic anemia, thought to be caused by an abnormal immune response leading to the destruction of hematopoietic stem cells. nih.gov
Beyond its general myelosuppressive effects, bendamustine induces profound and prolonged lymphopenia, a significant decrease in the number of lymphocytes. researchgate.netnih.govconfex.com This is a critical concern as it is a primary risk factor for the development of infections. nih.govjwatch.org The drug's structural similarity to purine (B94841) analogues contributes to its potent T-cell suppressive effects. tandfonline.com
Infusion-Related Reactions: Characterization and Mitigation Strategies
Infusion-related reactions (IRRs) are a common complication of bendamustine administration. bendekahcp.comuhs.nhs.uk These reactions typically occur during or shortly after the infusion. theoncologypharmacist.com The majority of symptoms are mild and can include fever, chills, pruritus (itching), and rash. bendekahcp.comuhs.nhs.uk However, in rare instances, severe and potentially life-threatening anaphylactic and anaphylactoid reactions have been reported, particularly during the second and subsequent cycles of therapy. bendekahcp.comuhs.nhs.uk
Research into mitigation strategies has focused on premedication to prevent or reduce the severity of these reactions. For patients who have experienced Grade 1 or 2 IRRs, the use of antihistamines, antipyretics (e.g., paracetamol), and corticosteroids in subsequent cycles is a recommended preventative measure. bendekahcp.comuhs.nhs.ukcancercareontario.ca One retrospective analysis of 73 patients evaluated a specific premedication regimen of ondansetron (B39145) and dexamethasone (B1670325). nih.gov The study concluded that this combination was a safe and effective strategy for preventing bendamustine-associated IRRs. nih.gov Patients who experience severe (Grade 3 or worse) allergic-type reactions are typically not re-challenged with the drug. bendekahcp.comcancercareontario.ca
Table of Compounds Mentioned
| Compound Name |
|---|
| Allopurinol (B61711) |
| Bendamustine hydrochloride |
| Dexamethasone |
| Ondansetron |
| Paracetamol |
Dermatologic Manifestations and Cutaneous Toxicity
This compound treatment has been associated with a range of cutaneous reactions, from mild rashes to severe, life-threatening conditions.
Severe and fatal skin reactions have been reported with this compound, both when used as a single agent and in combination with other anticancer drugs. nih.gov These reactions include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), which are rare but serious disorders of the skin and mucous membranes. nih.govrexall.ca SJS and TEN are considered a continuum of the same disease, characterized by widespread blistering and peeling of the skin. semanticscholar.org
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) is another severe cutaneous reaction that has been observed in patients treated with bendamustine. nih.govrexall.ca DRESS syndrome is characterized by a widespread rash, fever, swollen lymph nodes, and involvement of internal organs. semanticscholar.org Research indicates that these severe skin reactions can be progressive and increase in severity with continued treatment. nih.gov
Case series have documented the occurrence of SJS and DRESS syndrome in patients receiving bendamustine-containing regimens. semanticscholar.org While causality can be difficult to establish, particularly when multiple medications are administered, these reports highlight the potential for severe dermatologic toxicity with bendamustine. semanticscholar.org
| Atypical Skin Reaction | Description | Associated Features |
|---|---|---|
| Stevens-Johnson Syndrome (SJS) | A rare, serious disorder of the skin and mucous membranes. | Widespread rash, blistering, and mucosal lesions. semanticscholar.org |
| Toxic Epidermal Necrolysis (TEN) | A more severe form of SJS with extensive skin detachment. | High mortality rate due to complications like infection and fluid loss. semanticscholar.org |
| Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) | A severe drug-induced hypersensitivity reaction. | Extensive rash, fever, eosinophilia, and internal organ involvement. semanticscholar.org |
The concurrent administration of this compound with other medications, notably allopurinol, has been a focus of research regarding the increased risk of severe skin reactions. macmillan.org.uk Allopurinol is often used to prevent tumor lysis syndrome in patients undergoing chemotherapy. nih.gov
Several studies and case reports have suggested an increased risk of developing SJS and TEN when bendamustine is given concomitantly with allopurinol. nih.govmacmillan.org.uk Fatal instances of SJS/TEN have been reported in patients receiving this combination of drugs. nih.govdrugs.com While the exact mechanism of this interaction has not been fully established, it is a significant consideration in clinical practice. macmillan.org.uk The potential for heightened skin toxicity necessitates close monitoring of patients who are receiving both bendamustine and allopurinol. macmillan.org.uk It is important to note that severe skin reactions have also been reported when bendamustine is used in combination with other agents, such as rituximab (B1143277), making definitive causality challenging to determine in some cases. semanticscholar.org
Cardiac Toxicity Research
While bendamustine is sometimes considered an alternative for patients with cardiac comorbidities due to the known cardiotoxicity of other chemotherapeutic agents like doxorubicin (B1662922), research and post-marketing surveillance have identified potential cardiac adverse events associated with bendamustine itself. tandfonline.com
Reports have indicated the occurrence of various cardiac disorders in patients receiving bendamustine. These include atrial fibrillation, tachycardia, chest pain, hypotension, and cardiac dysfunction such as palpitations and arrhythmia. ashpublications.orgeuropa.eu More severe and rare events like myocardial infarction and congestive heart failure have also been reported. ashpublications.org A UK real-world experience study reported one death due to cardiac disease related to bendamustine treatment. nih.gov
Case reports have specifically highlighted the development of atrial fibrillation in patients shortly after the initiation of bendamustine therapy. europa.eu In some instances, patients had pre-existing risk factors for atrial fibrillation, such as old age and hypertension, but in other cases, no known risk factors were present. europa.eu One case report detailed a recurrent and partially reversible cardiomyopathy with a temporal association to bendamustine administration, suggesting a potential causal link.
A dedicated study investigating the effect of bendamustine in combination with rituximab on cardiac repolarization found that it did not produce a clinically relevant increase in the mean QTcF interval on the second day of infusion in a small population of treatment-naïve patients. nih.gov However, the potential for delayed effects on the QT interval was not evaluated in this study. nih.gov
| Event Category | Specific Events |
|---|---|
| Common/Less Severe | Tachycardia, Chest Pain, Hypotension, Palpitations, Arrhythmia, Hypertension. ashpublications.org |
| Uncommon/Severe | Pericardial Effusion, Myocardial Infarction, Acute Circulatory Failure, Cardiac Failure. ashpublications.org |
| Post-marketing Reports | Atrial Fibrillation, Congestive Heart Failure. ashpublications.org |
ECG Changes and QT Prolongation Investigations
Limited clinical research has specifically focused on the effects of this compound on electrocardiogram (ECG) parameters, including QT interval prolongation. One notable multicenter, open-label, phase 3 study investigated the impact of bendamustine in combination with rituximab on cardiac repolarization in 54 patients with advanced indolent non-Hodgkin lymphoma or mantle cell lymphoma. The primary endpoint of this study was the change in the Fridericia-corrected QT interval (QTcF) on the second day of the first treatment cycle.
The results indicated a mean change in QTcF from baseline of 6.7 milliseconds at the end of the infusion. Importantly, no mean changes exceeding 20 milliseconds were observed within one hour post-infusion. Furthermore, no patients in the study met the specific outlier criteria for QTcF, which were defined as a new QTcF interval greater than 500 milliseconds or a change from baseline of more than 60 milliseconds. The study also did not detect any morphological changes in the ECG waveforms. Based on these findings, the researchers concluded that in this particular patient population, bendamustine did not lead to a clinically significant increase in the mean QTcF interval on the second day of infusion. However, it is important to note that the potential for delayed effects on the QT interval beyond one hour post-infusion was not assessed in this study.
Myocardial Events and Arrhythmias
While not commonly associated with cardiotoxicity, there have been case reports suggesting a potential link between bendamustine administration and myocardial events, including arrhythmias. In one report, three patients with different types of lymphoma (marginal zone lymphoma, diffuse large B-cell lymphoma, and relapsed classic Hodgkin lymphoma) developed atrial fibrillation one to two days after initiating bendamustine treatment. cambridge.orgdrugs.com The management of these cases involved the use of bisoprolol (B1195378) with or without digoxin, as well as anticoagulation therapy. cambridge.orgdrugs.com Two of the patients remained in atrial fibrillation and required ongoing cardiological follow-up. cambridge.orgdrugs.com Although some of these patients had pre-existing risk factors for atrial fibrillation such as old age, hypertension, diabetes, and ischemic heart disease, one of the reported cases had no known risk factors, suggesting a possible direct association with the medication. cambridge.orgdrugs.com
Furthermore, a case of recurrent and partially reversible cardiomyopathy has been reported in a patient undergoing treatment with bendamustine and rituximab. In a UK-based real-world observational study, one death was attributed to cardiac disease in a patient receiving bendamustine.
Neurological Adverse Events: Cognitive and Affective Disturbances
Neurological toxicity is considered a rare adverse effect of bendamustine. However, there have been reports of severe neurological sequelae, including encephalopathy. The proposed mechanism for this neurotoxicity may be related to the benzimidazole (B57391) ring in bendamustine's structure, which could allow it to penetrate the central nervous system. It has also been suggested that the alkylating agent component of the molecule may contribute to impaired consciousness. In some cases, it is thought that concomitant administration of rituximab could potentially potentiate this neurotoxicity, leading to chronic encephalopathy. Due to the rarity of these events, bendamustine-induced encephalopathy is often a diagnosis of exclusion in patients presenting with progressive neurological symptoms. The primary management strategy in suspected cases is the cessation of the drug.
In terms of cognitive function, a study compared post-chemotherapy cognitive impairment in patients with B-cell non-Hodgkin lymphoma treated with either rituximab and bendamustine (BR) or R-CHOP (rituximab, cyclophosphamide (B585), doxorubicin, vincristine, and prednisone). The study found that self-perceived cognitive function, fatigue, and emotional functioning were reduced in patients compared to healthy controls. Notably, cognitive performance was more significantly impaired in the patient group treated with BR compared to those who received R-CHOP. This research suggests that bendamustine, in combination with rituximab, may have a more pronounced impact on cognitive function than the R-CHOP regimen.
Gastrointestinal Toxicities: Etiology and Management
Gastrointestinal toxicities are among the more common adverse events associated with bendamustine treatment. personalizedmedonc.comnih.gov These effects can manifest as nausea, vomiting, diarrhea, and constipation. iwmf.combendeka.com The etiology of these toxicities is multifactorial, stemming from the cytotoxic effects of the drug on the rapidly dividing cells of the gastrointestinal tract lining.
Nausea and Vomiting: Bendamustine is considered a moderately emetogenic agent. personalizedmedonc.com Nausea and vomiting can occur within hours to days after treatment. cancercareontario.ca Management of chemotherapy-induced nausea and vomiting is primarily prophylactic. Patients are typically prescribed anti-nausea medications to be taken before and after treatment. cancercareontario.ca Lifestyle and dietary modifications can also play a significant role in managing these symptoms. Patients are often advised to eat small, frequent meals, avoid spicy or fried foods with strong smells, and ensure adequate hydration with clear liquids. iwmf.comcancercareontario.ca
Diarrhea and Constipation: Diarrhea can be managed with anti-diarrheal medications and by maintaining adequate fluid intake to prevent dehydration. cancercareontario.ca Dietary adjustments, such as avoiding foods with artificial sweeteners, caffeine, and alcohol, may also be beneficial. cancercareontario.ca Conversely, for constipation, increasing fluid intake and physical activity are recommended. cancercareontario.ca A diet rich in fiber from fruits, leafy greens, and whole grains can also help to promote regular bowel movements. cancercareontario.ca
Tumor Lysis Syndrome: Risk Assessment and Prophylactic Measures
Tumor Lysis Syndrome (TLS) is a potential oncologic emergency that has been reported in patients treated with bendamustine. apotex.com This syndrome is characterized by the rapid breakdown of malignant cells, leading to the release of intracellular contents into the bloodstream and subsequent metabolic abnormalities such as hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia. The onset of TLS with bendamustine therapy tends to occur within the first treatment cycle and can lead to acute renal failure and, in severe cases, death if not managed appropriately. apotex.com
Risk assessment for TLS is crucial before initiating treatment. Patients with a high tumor burden are at an increased risk. Prophylactic measures are the cornerstone of TLS management. These include:
Vigorous Hydration: To maintain adequate renal perfusion and facilitate the excretion of metabolic byproducts. apotex.com
Monitoring of Blood Chemistry: Close monitoring of electrolytes, particularly potassium and uric acid levels, is essential for early detection of metabolic derangements. apotex.com
Pharmacological Prophylaxis: Allopurinol may be used at the beginning of bendamustine therapy to reduce the production of uric acid. apotex.com However, it is important to be aware of a potential increased risk of severe skin toxicity when bendamustine and allopurinol are administered concomitantly. apotex.com In high-risk patients, rasburicase (B1180645) may be considered for the management of hyperuricemia.
Reproductive Toxicity Research: Impaired Spermatogenesis and Teratogenicity
Impaired Spermatogenesis: Research has indicated that bendamustine can have a deleterious impact on male fertility. nih.gov As an alkylating agent, it has the potential to damage germ cells. nih.gov Animal studies in mice have demonstrated that exposure to bendamustine can lead to an increase in morphologically abnormal spermatozoa, with folded tails being a frequent abnormality. nih.gov Interestingly, in these studies, no significant differences were observed in sperm motility or concentration between the bendamustine-treated and control groups. nih.gov However, the increase in abnormal sperm morphology suggests that bendamustine may affect the quality of spermatozoa. nih.gov Due to the risk of irreversible infertility, male patients are often advised to consider sperm conservation before starting treatment. drugs.com
Future Directions and Emerging Research Avenues for Bendamustine Hydrochloride
Development of Novel Bendamustine (B91647) Hydrochloride Analogues and Derivatives
The unique structure of bendamustine, which combines an alkylating nitrogen mustard group with a benzimidazole (B57391) ring, has prompted researchers to synthesize and evaluate new analogues and derivatives. nih.govnih.gov The goal is to create compounds with improved efficacy, better solubility, and reduced side effects.
One area of exploration involves modifying the butyric acid side chain. For example, shortening or extending this carbon chain has been investigated, although the anti-proliferative activities of these specific homologues have not been extensively reported. google.com Other modifications include replacing atoms within the core structure, such as substituting a carbon atom with an oxygen or nitrogen atom to create different heterocyclic ring structures like piperazine (B1678402) or morpholino. google.com
Researchers are also developing derivatives to enhance the drug's targeting capabilities and cytotoxic effects. researchgate.net This includes creating bivalent derivatives that combine bendamustine with other anticancer agents like melphalan (B128). researchgate.net The synthesis of structural analogs, such as those derived from rebeccamycin, aims to improve DNA binding affinity and sequence specificity, potentially leading to more potent antitumor activity. beilstein-journals.org These novel compounds are in various stages of preclinical evaluation to determine their potential for future clinical use.
Advancements in Drug Delivery Systems (e.g., Nanomedicine Approaches)
To address challenges associated with the stability and delivery of bendamustine, researchers are actively developing advanced drug delivery systems, with a significant focus on nanomedicine. datainsightsmarket.comresearchgate.net These approaches aim to improve the drug's therapeutic outcomes by enhancing its bioavailability and targeting cancer cells more effectively. datainsightsmarket.comresearchgate.net
Several nanocarrier-based systems are under investigation:
Liposomal Formulations: Encapsulating bendamustine in liposomes, such as those made of DPPC:CHOL, has been shown to create stable nanoparticles with sustained release kinetics. marketresearchintellect.comresearchgate.net These liposomal formulations can maintain the biological activity of the free drug. researchgate.net
Polymeric Nanoparticles: Bendamustine-loaded nanoparticles made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are being developed for targeted delivery to leukemic cells. researchgate.net PEGylated nanoparticles have also been studied to improve the drug's therapeutic efficiency and reduce side effects, particularly in solid tumors like lung cancer. nih.gov
Dendrimers: Conjugating bendamustine to dendrimers, such as Polyamidoamine (PAMAM), has been shown to result in sustained drug release and improved solution stability. researchgate.net These conjugates have demonstrated higher cytotoxicity against cancer cell lines compared to the free drug. researchgate.net
Hydroxyapatite (B223615) Nanoparticles: Bioactive hydroxyapatite nanoparticles are being explored as a delivery system for bendamustine, with studies showing higher cytotoxicity than the pure drug in certain cancer cell lines. researchgate.net
These advancements in drug delivery are poised to enhance the clinical utility of bendamustine by improving its pharmacokinetic profile and reducing off-target toxicities. datainsightsmarket.comarchivemarketresearch.com
Integration into Precision Oncology and Personalized Medicine
The future of bendamustine therapy is increasingly intertwined with the principles of precision oncology and personalized medicine. marketresearchintellect.com This involves moving away from a one-size-fits-all approach to a more tailored strategy that considers the individual genetic and molecular characteristics of a patient's tumor.
Biomarker-Driven Patient Selection and Stratification
A key aspect of personalized medicine is the use of biomarkers to identify patients who are most likely to respond to a particular treatment. nih.gov In the context of bendamustine, research is focused on identifying predictive biomarkers to guide patient selection and stratification. nih.govnih.gov
For instance, in mantle cell lymphoma (MCL), studies have evaluated the prognostic value of various clinical and biological markers in patients treated with bendamustine and rituximab (B1143277). nih.gov The simplified MCL International Prognostic Index (s-MIPI) and the MCL35 gene expression-based proliferation assay have shown to be strong prognostic indicators. nih.gov Patients identified as high-risk by both s-MIPI and MCL35 have a particularly poor prognosis, suggesting that such biomarker-based risk stratification could inform treatment decisions in the future. nih.gov
The development of robust assays to assess tumor proliferation and other molecular features is expected to lead to more effective, risk-stratified treatment strategies for patients receiving bendamustine. nih.govnih.gov
Pharmacogenomic Studies to Predict Response and Toxicity
Pharmacogenomics, the study of how genes affect a person's response to drugs, is another critical component of personalizing bendamustine therapy. tandfonline.com Bendamustine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP1A2 to active metabolites. drugbank.com There is significant interindividual variability in the activity of CYP1A2 due to both genetic and environmental factors. tandfonline.com
More than 15 variant alleles of the CYP1A2 gene have been identified, some of which are associated with altered drug clearance. tandfonline.com Research is ongoing to understand how these genetic variations impact the efficacy and toxicity of bendamustine in individual patients. By identifying specific genetic profiles that predict response or an increased risk of adverse effects, clinicians may one day be able to tailor bendamustine-based regimens to optimize outcomes and minimize harm. tandfonline.com
Exploration of Bendamustine Hydrochloride in Unconventional Tumor Types
While bendamustine is well-established for treating hematologic malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), its potential in treating solid tumors is an active area of investigation. personalizedmedonc.compersonalizedmedonc.comnih.gov Preclinical and clinical studies have explored its efficacy in a range of unconventional tumor types.
Research has shown that bendamustine exhibits significant tumor growth inhibition in hepatocellular carcinoma (HCC) cell lines and in animal models. nih.gov Clinical studies have also evaluated its use in patients with metastatic breast cancer and small cell lung cancer (SCLC). nih.gov In some cases, single-agent bendamustine has shown promising activity in relapsed cases of these solid tumors. nih.gov Furthermore, an oral formulation of bendamustine has been evaluated in a phase 1 study for patients with advanced solid tumors. nih.gov Small studies have also been conducted in patients with soft tissue sarcoma and refractory germ cell neoplasms. personalizedmedonc.com
The table below summarizes some of the research on bendamustine in unconventional tumor types.
| Tumor Type | Research Finding |
| Metastatic Breast Cancer | Single-agent bendamustine has shown promise in relapsed cases. nih.gov A phase 3 trial showed the superiority of a bendamustine-containing combination over a standard regimen for first-line treatment. nih.gov |
| Small Cell Lung Cancer (SCLC) | Active as a single agent in relapsed SCLC. nih.gov Promising efficacy reported in combination with carboplatin (B1684641) for first-line treatment of extensive-stage SCLC. nih.gov |
| Hepatocellular Carcinoma (HCC) | Demonstrated significant tumor growth inhibition in vitro and in vivo. nih.gov |
| Soft Tissue Sarcoma | Evaluated in small studies for refractory disease. personalizedmedonc.com |
| Refractory Germ Cell Neoplasms | Investigated in small studies. personalizedmedonc.com |
Synergistic Combinations with Next-Generation Therapies
A significant area of future research for bendamustine involves its use in combination with next-generation therapies. archivemarketresearch.com The aim is to leverage synergistic effects to improve treatment efficacy and overcome resistance mechanisms.
Bendamustine is being investigated in combination with a variety of novel agents:
Targeted Therapies: Combinations with Bruton tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441) and acalabrutinib (B560132) have been studied in MCL, with some trials showing improved progression-free survival. mdpi.commdpi.com The BCL-2 inhibitor venetoclax (B612062) is another targeted agent being explored in combination with bendamustine. mdpi.com
Immunotherapies: There is growing interest in combining bendamustine with immunotherapy agents, such as checkpoint inhibitors, to enhance anti-tumor immune responses. archivemarketresearch.commdpi.com
Second-Generation Monoclonal Antibodies: To improve upon the success of the bendamustine-rituximab combination, studies have explored combining bendamustine with second-generation anti-CD20 monoclonal antibodies like ofatumumab. dovepress.com
Other Chemotherapeutic Agents: Early phase trials have investigated combining bendamustine and rituximab with other cytotoxic drugs like mitoxantrone (B413) and cytarabine (B982). dovepress.com
The following table highlights some of the key combination therapies being explored.
| Combination Agent | Therapeutic Class | Rationale |
| Ibrutinib/Acalabrutinib | BTK Inhibitor | Targeting B-cell receptor signaling pathway in conjunction with DNA damage. mdpi.commdpi.com |
| Venetoclax | BCL-2 Inhibitor | Promoting apoptosis in combination with bendamustine-induced DNA damage. mdpi.com |
| Checkpoint Inhibitors | Immunotherapy | Potentially enhancing immune-mediated tumor cell killing. archivemarketresearch.commdpi.com |
| Ofatumumab | Anti-CD20 Monoclonal Antibody | A second-generation antibody to potentially improve on the rituximab combination. dovepress.com |
These combination strategies hold the promise of creating more effective and durable treatment regimens for a variety of cancers. frontiersin.org
Targeted Therapy Combinations
The advent of targeted therapies has revolutionized cancer treatment. Combining bendamustine with these agents offers the potential for synergistic effects and overcoming resistance mechanisms.
BTK Inhibitors: Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib and acalabrutinib, have shown significant efficacy in B-cell malignancies. oncotarget.comdovepress.com Preclinical and clinical studies are exploring the combination of bendamustine with BTK inhibitors. For instance, the combination of acalabrutinib with bendamustine and rituximab has received FDA approval for previously untreated mantle cell lymphoma (MCL) patients who are not eligible for transplantation, based on improved progression-free survival without excessive toxicity. mdpi.com Research also investigates novel oral formulations of bendamustine in combination with acalabrutinib and the BCL-2 inhibitor venetoclax for MCL. mdpi.com
PI3K Inhibitors: Phosphoinositide 3-kinase (PI3K) inhibitors, like idelalisib (B1684644) and duvelisib, are another class of targeted agents being investigated in combination with bendamustine. dovepress.comhaematologica.org Studies have shown that combining idelalisib with bendamustine, with or without rituximab, is feasible and active in patients with recurrent indolent non-Hodgkin lymphoma (iNHL). dovepress.comnih.gov Preclinical data suggests that idelalisib can enhance the DNA damage response induced by bendamustine in chronic lymphocytic leukemia (CLL) cells, providing a rationale for this combination. oncotarget.comresearchgate.net However, some clinical trials have highlighted increased toxicity with these combinations, emphasizing the need for careful patient selection and monitoring. haematologica.org
BCL-2 Inhibitors: The BCL-2 inhibitor venetoclax has demonstrated remarkable activity in CLL and other hematologic cancers. Research into combining venetoclax with bendamustine-based regimens is ongoing, with the aim of achieving deeper and more durable remissions. mdpi.com
Immunotherapy Combinations (e.g., Checkpoint Inhibitors)
Combining bendamustine with immunotherapies aims to harness the patient's own immune system to fight cancer, potentially leading to long-lasting responses.
Anti-CD20 Monoclonal Antibodies: The combination of bendamustine with the anti-CD20 monoclonal antibody rituximab (BR) is a standard of care for many B-cell malignancies. nih.govspandidos-publications.comeviq.org.au More recent research has focused on combining bendamustine with newer generation anti-CD20 antibodies like obinutuzumab. spandidos-publications.comeviq.org.auresearchgate.net The GADOLIN trial showed that obinutuzumab plus bendamustine improved progression-free survival compared to bendamustine monotherapy in patients with rituximab-refractory indolent non-Hodgkin lymphoma. researchgate.net The GALLIUM study also suggested improved outcomes with obinutuzumab-based chemotherapy, including bendamustine, over rituximab-based regimens in follicular lymphoma. eviq.org.au
Checkpoint Inhibitors: While data is still emerging, there is interest in combining bendamustine with immune checkpoint inhibitors that target proteins like PD-1 and PD-L1. The rationale is that the immunomodulatory effects of bendamustine could enhance the efficacy of checkpoint blockade. Clinical trials are needed to determine the safety and efficacy of such combinations.
Cell Therapy Combinations
Cell-based therapies, particularly CAR T-cell therapy, represent a groundbreaking approach to cancer treatment. Bendamustine is being explored for its role in this setting.
CAR T-Cell Therapy: Bendamustine is being investigated as a lymphodepleting agent prior to the infusion of chimeric antigen receptor (CAR) T-cells. spandidos-publications.comnih.govnih.govehaweb.org Lymphodepletion creates a more favorable environment for the expansion and persistence of CAR T-cells. Studies have shown that bendamustine can be a safe and effective alternative to the standard fludarabine (B1672870) and cyclophosphamide (B585) (FC) regimen for lymphodepletion before CAR T-cell therapies like axicabtagene ciloleucel and lisocabtagene maraleucel. nih.govnih.govuhs.nhs.uk Some research suggests that bendamustine-based lymphodepletion may be associated with a better safety profile, including lower rates of hematological toxicities. nih.govnih.gov However, other studies indicate that recent exposure to bendamustine before apheresis for CAR T-cell manufacturing could negatively impact patient outcomes, suggesting the timing of bendamustine administration is a critical factor. nih.govvhio.net
Mechanistic Elucidation of Remaining Unknowns in this compound Action
Although bendamustine has been in clinical use for decades, aspects of its mechanism of action are still not fully understood. theoncologynurse.comnih.govncats.iocancer.govjhoponline.com Its unique structure, combining an alkylating group with a purine-like benzimidazole ring, is thought to contribute to its distinct activity profile compared to other alkylating agents. theoncologynurse.comnih.govcancer.govhematologyandoncology.netresearchgate.net
Ongoing research aims to further unravel these mechanisms:
DNA Damage and Repair: Bendamustine induces extensive and durable DNA double-strand breaks. nih.govaacrjournals.org Unlike other alkylators, it appears to preferentially activate the base excision repair (BER) pathway and does not induce alkyltransferase-mediated repair, which may contribute to its ability to overcome certain resistance mechanisms. theoncologynurse.comnih.govcancer.govaacrjournals.org Studies have shown that bendamustine's effect on the cell cycle and DNA damage repair can be dose-dependent. plos.org
Cell Death Pathways: Bendamustine induces cell death through multiple pathways, including apoptosis and mitotic catastrophe. theoncologynurse.comnih.govcancer.govhematologyandoncology.net This ability to trigger non-apoptotic cell death may be crucial for its efficacy in cancer cells with dysfunctional apoptotic pathways. theoncologynurse.comncats.iohematologyandoncology.net
Resistance Mechanisms: A deeper understanding of the molecular mechanisms underlying both intrinsic and acquired resistance to bendamustine is a critical area of research. This knowledge will be vital for developing strategies to overcome resistance and improve treatment outcomes.
Long-Term Efficacy and Safety Surveillance Studies
As more patients receive bendamustine-based therapies, long-term follow-up studies are essential to assess its enduring efficacy and potential late-onset toxicities. nih.govox.ac.uk
Durable Remissions: Long-term data from clinical trials continue to provide insights into the durability of remissions achieved with bendamustine, both as a single agent and in combination regimens. nih.govox.ac.uk
Secondary Malignancies: A key area of long-term surveillance is the risk of secondary malignancies, such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML). nih.govresearchgate.netoncolink.orgbendekahcp.comtheoncologynurse.com While some studies suggest a potential association, others indicate that the risk may not be significantly higher than with other standard chemotherapy regimens like R-CHOP or R-CVP. researchgate.net Continued monitoring and analysis of large patient cohorts are necessary to clarify this risk.
Health Economics and Outcomes Research (HEOR)
The cost-effectiveness of cancer therapies is an increasingly important consideration in healthcare decision-making. HEOR studies play a crucial role in evaluating the economic value of bendamustine-based regimens.
Cost-Effectiveness Analyses: Several studies have assessed the cost-effectiveness of bendamustine compared to other treatments. For instance, in the first-line treatment of CLL in patients unsuitable for fludarabine, bendamustine has been shown to be a cost-effective option compared to chlorambucil (B1668637). nih.govnice.org.uk In the United States, an analysis concluded that bendamustine was a cost-effective first-line therapy for certain CLL patients compared to alemtuzumab (B1139707) and chlorambucil. dovepress.com For mantle cell and indolent lymphomas, bendamustine in combination with rituximab has also been found to be a cost-effective alternative to R-CHOP. researchgate.net
Impact on Healthcare Resources: HEOR also examines the broader impact of treatment on healthcare resource utilization, including hospitalization rates and the costs of managing adverse events. cda-amc.ca
Ethical Considerations in this compound Research
As with all clinical research, studies involving bendamustine must adhere to strict ethical principles to protect the rights and well-being of patients.
Informed Consent: Ensuring that patients fully understand the potential risks and benefits of participating in a clinical trial involving bendamustine is paramount. This includes a clear explanation of the treatment protocol, potential side effects, and alternative treatment options.
Patient Selection: Ethical considerations are crucial in selecting patients for clinical trials. This involves defining clear inclusion and exclusion criteria to ensure that the potential benefits of the research outweigh the risks for the study population.
Benefit-Risk Assessment: Ongoing assessment of the benefit-risk profile of bendamustine, both in clinical trials and in real-world practice, is an ethical imperative. This includes monitoring for and reporting adverse events to ensure patient safety.
Q & A
Q. What is the mechanism of action of bendamustine hydrochloride in inducing cytotoxicity?
this compound acts as a bifunctional alkylating agent, forming DNA cross-links that impair DNA synthesis and repair. Unlike traditional alkylators, it uniquely activates the base excision repair (BER) pathway rather than alkyltransferase-mediated repair, leading to prolonged DNA damage and apoptosis. This mechanism is supported by in vitro studies showing persistent DNA adducts and reduced cross-resistance with other alkylating agents .
Q. What pharmacokinetic (PK) parameters distinguish this compound from other alkylating agents?
Key PK parameters include rapid elimination (half-life: ~0.47–0.71 hours for IV/oral), high bioavailability (~70–80% for oral), and dose-dependent exposure (AUC). Oral administration achieves ~2× higher cycle-adjusted AUC (42,288 ng·h/mL) compared to IV (20,424 ng·h/mL), attributed to prolonged absorption. Metabolism involves hydrolysis to hydroxy derivatives and limited CYP1A2-mediated demethylation, minimizing drug-drug interactions .
Q. What are the common adverse effects observed in this compound clinical trials?
Hematologic toxicities (neutropenia, thrombocytopenia) are dose-limiting, occurring in >50% of patients. Non-hematologic effects include mild gastrointestinal disorders (nausea, vomiting) and rare hypersensitivity reactions. Notably, oral formulations show comparable safety to IV, with no dose-limiting gastrointestinal toxicity .
Q. How is this compound dosed in standard regimens for lymphoid malignancies?
The NCCN-recommended regimen for CLL and indolent NHL is 90–120 mg/m² IV on days 1–2 every 21–28 days. For oral administration, phase I studies identified 75 mg/m²/day for 7 days every 3 weeks as the optimal schedule, balancing efficacy and hematologic recovery .
Advanced Research Questions
Q. How do the pharmacokinetic profiles of oral and IV this compound compare in advanced solid tumors?
Oral administration achieves higher systemic exposure (AUC) but similar peak plasma concentrations (Cmax) to IV. The oral formulation's tmax is ~1 hour, with a marginally longer half-life (0.71 vs. 0.47 hours for IV). Despite interpatient variability (CV >30%), oral dosing avoids infusion-related complications and is feasible for outpatient use .
Q. What methodological considerations are critical when designing dose-escalation studies for oral this compound?
Phase I trials should use a 3+3 design with DLT assessment in cycle 1. Key endpoints include MTD determination (e.g., 75 mg/m²/day ×7 days), hematologic recovery timelines, and DLT criteria (e.g., grade 4 neutropenia >7 days). Delayed platelet/neutrophil recovery, observed in extended schedules (e.g., 14–21 days), necessitates dose adjustments to maintain cycle continuity .
Q. How can researchers address contradictions in reported efficacy across solid tumor types?
Tumor-specific response analysis is critical. For example, partial responses were observed in thymic carcinoma and prostatic small-cell carcinoma (33% response rate at 75 mg/m² oral), but not in NSCLC or breast cancer. Stratification by tumor genetics (e.g., DNA repair deficiencies) and combination with targeted therapies (e.g., CD20 inhibitors) may enhance efficacy .
Q. What evidence supports bendamustine's role in overcoming resistance to rituximab or other alkylators?
In rituximab-refractory indolent NHL, bendamustine monotherapy achieved 68% overall response rates, attributed to its unique DNA damage persistence and low cross-resistance. Preclinical data suggest bendamustine bypasses resistance mechanisms like upregulated alkyltransferase or mismatch repair pathways .
Q. How does this compound’s safety profile vary with renal/hepatic impairment?
Population PK analyses show no significant impact of mild-to-moderate renal (CrCl ≥30 mL/min) or hepatic impairment (Child-Pugh A/B) on exposure. However, severe impairment requires dose reduction due to insufficient data. Monitoring for hematologic toxicity is essential in these populations .
Q. What are the challenges in formulating stable aqueous solutions of this compound?
Bendamustine degrades rapidly in aqueous media via hydrolysis, necessitating lyophilized formulations. Stability studies show reconstituted solutions retain >90% potency for 24 hours at 2–8°C. Novel approaches, like cyclodextrin complexes, are under investigation to improve solubility and shelf-life .
Q. Methodological Notes
- Data Interpretation : Prioritize studies with rigorous PK/PD modeling (e.g., non-compartmental analysis in phase I trials) .
- Contradiction Resolution : Cross-reference tumor-specific trial outcomes and mechanistic studies to explain variability .
- Ethical Compliance : Ensure protocols include DLT mitigation strategies (e.g., granulocyte support) and IRB approval for vulnerable populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
